Bis(1-methylbenzimidazol-2-yl)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55514-10-8 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-20-14-9-5-3-7-12(14)18-16(20)11-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |
InChI Key |
NLZJPFXHUPNNEK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |
Other CAS No. |
55514-10-8 |
Synonyms |
bis(1-methylbenzimidazol-2-yl)methane |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(1-methylbenzimidazol-2-yl)methane, a key heterocyclic compound with applications in coordination chemistry and materials science. This document details a likely synthetic protocol, expected characterization data, and the logical workflow for its preparation and analysis.
Introduction
This compound, also known as 2,2'-methylenebis(1-methyl-1H-benzimidazole), is a bidentate N-heterocyclic ligand. The presence of two benzimidazole moieties linked by a methylene bridge allows for the formation of stable complexes with various metal ions. These complexes are of interest for their potential catalytic, luminescent, and biological properties. This guide outlines the synthetic route to this compound and the analytical techniques used for its structural confirmation.
Synthesis Pathway
The synthesis of this compound can be logically derived from the established synthesis of its unmethylated analog, Bis(1H-benzo[d]imidazol-2-yl)methane. The core of the reaction is the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent. In this case, N-methyl-o-phenylenediamine serves as the key precursor, and malonic acid provides the methylene bridge.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following protocol is a proposed method based on the synthesis of analogous compounds.
Materials:
-
N-methyl-o-phenylenediamine
-
Malonic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add N-methyl-o-phenylenediamine (2.0 equivalents) and malonic acid (1.0 equivalent).
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the reaction mixture with stirring at 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.
-
Filter the crude product using a Buchner funnel and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.
Caption: Workflow for the characterization of the synthesized compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound, based on the known data for its unmethylated analog.
Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.70 | m | 4H | Aromatic protons (H4, H7) |
| ~ 7.20 - 7.30 | m | 4H | Aromatic protons (H5, H6) |
| ~ 4.40 | s | 2H | Methylene protons (-CH₂-) |
| ~ 3.80 | s | 6H | Methyl protons (-NCH₃) |
Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C2 (Benzimidazole) |
| ~ 142.0 | C7a (Benzimidazole) |
| ~ 136.0 | C3a (Benzimidazole) |
| ~ 122.0 | C5, C6 (Benzimidazole) |
| ~ 110.0 | C4, C7 (Benzimidazole) |
| ~ 30.0 | Methylene carbon (-CH₂-) |
| ~ 29.0 | Methyl carbon (-NCH₃) |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z | Ion |
| ESI-MS | [M+H]⁺ | C₁₇H₁₇N₄⁺ |
Table 4: Expected IR and UV-Vis Spectral Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment |
| IR | ~ 3050 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch | |
| ~ 1620 | C=N stretch | |
| ~ 1480 | Aromatic C=C stretch | |
| UV-Vis (in Ethanol) | ~ 280, ~ 285 | π → π* transitions |
Signaling Pathways and Applications
Currently, there is limited to no information available in the public domain regarding the specific interaction of this compound with biological signaling pathways. Its primary area of research and application lies in coordination chemistry, where it serves as a versatile ligand for the synthesis of metal complexes. These complexes are investigated for their potential in:
-
Catalysis: Acting as catalysts in various organic transformations.
-
Materials Science: Forming luminescent materials and metal-organic frameworks (MOFs).
-
Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes.
Further research is required to explore any potential pharmacological activity and its mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocol, based on established chemical principles, offers a reliable pathway for its preparation. The expected characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. While its direct biological applications are yet to be extensively explored, its significance as a ligand in coordination chemistry opens avenues for the development of novel materials and catalysts.
Spectroscopic Profile of Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(1-methylbenzimidazol-2-yl)methane, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its characteristic signatures in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related benzimidazole derivatives.
Core Spectroscopic Data
The spectroscopic data for this compound is primarily based on the analysis of its parent analogue, Bis(1H-benzo[d]imidazol-2-yl)methane, due to the limited availability of direct experimental data for the N-methylated compound. The presence of the methyl groups on the nitrogen atoms is expected to induce slight shifts in the observed spectral values, which should be taken into consideration during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) are summarized below, based on data for Bis(1H-benzo[d]imidazol-2-yl)methane recorded in DMSO-d₆.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on Bis(1H-benzo[d]imidazol-2-yl)methane in DMSO-d₆) [1]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~3.79 | ~39.00 |
| Benzimidazole C4-H & C7-H | ~7.68 | - |
| Benzimidazole C5-H & C6-H | ~7.16 | - |
| Benzimidazole C4 & C7 | - | ~116.00 |
| Benzimidazole C5 & C6 | - | ~124.20 |
| Benzimidazole C2 | - | ~152.88 |
| Benzimidazole C3a & C7a | - | ~138.12, ~143.82 |
| N-Methyl (-NCH₃) | Expected ~3.5-4.0 | Expected ~30-35 |
Note: The chemical shifts for the N-methyl protons and carbons are estimations and may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented is based on the IR spectrum of Bis(1H-benzo[d]imidazol-2-yl)methane.[1] The N-H stretching vibration present in the parent compound will be absent in the N-methylated derivative.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound (based on Bis(1H-benzo[d]imidazol-2-yl)methane) [1]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | ~3050 |
| C-H stretching (aliphatic, -CH₂- and -CH₃) | ~2950-2850 |
| C=N stretching (imidazole) | ~1620 |
| C=C stretching (aromatic) | ~1600, ~1480 |
| C-N stretching | ~1350 |
| C-H bending (aromatic) | ~850-750 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic absorption and emission properties of this compound are crucial for understanding its potential applications in areas such as fluorescent probes and optoelectronics. Data for the closely related bis(benzimidazol-2-yl)methane dichloride suggests the following characteristics.[2]
Table 3: UV-Vis Absorption and Fluorescence Data for a Related Bis(benzimidazole) Compound [2]
| Parameter | Value | Conditions |
| Absorption Maximum (λ_max) | ~280 nm | In solution |
| Absorption Shoulder | ~320 nm | In solution |
| Emission | Purple Fluorescence | In DMF |
Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum using the KBr pellet method is detailed below.
UV-Vis and Fluorescence Spectroscopy
The following workflow outlines the steps for conducting UV-Vis absorption and fluorescence emission spectroscopy.
References
Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the solubility and stability of Bis(1-methylbenzimidazol-2-yl)methane. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for the evaluation of benzimidazole derivatives in a research and drug development context.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. For a compound like this compound, which has a predominantly hydrophobic structure, assessing its solubility in various media is a fundamental step. Solubility is typically categorized into kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
1.1.1. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock solution is diluted into an aqueous buffer. This high-throughput screening method is valuable in early drug discovery to quickly assess a large number of compounds.[1][2][3][4][5]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Dilution: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values). This results in a final DMSO concentration of 1%.
-
Incubation: The plate is sealed and shaken at room temperature for a specified period, typically 1 to 2 hours.[1]
-
Precipitation Detection: The presence of precipitate is determined using various methods:
-
Nephelometry: A nephelometer measures the scattering of light by undissolved particles in the solution.[1][6]
-
Direct UV Assay: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a predetermined wavelength.[1][2]
-
LC-MS/MS Analysis: For higher precision, the concentration in the filtered solution can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]
-
1.1.2. Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This method is considered the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.[7][8][9]
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers (e.g., water, PBS at pH 5.0, 7.4, and 9.0, simulated gastric fluid, simulated intestinal fluid).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[10]
-
Quantification: The concentration of this compound in the clear supernatant/filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[10]
Data Presentation for Solubility
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different conditions.
| Solubility Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Kinetic | Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS | 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS | 9.0 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing is typically performed according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Experimental Protocols for Stability Assessment
2.1.1. Solid-State Stability
Solid-state stability studies evaluate the impact of temperature, humidity, and light on the solid form of the compound.
Detailed Protocol:
-
Sample Preparation: Aliquots of solid this compound are placed in appropriate containers (e.g., glass vials).
-
Storage Conditions: The samples are stored under various conditions as per ICH guidelines, including:
-
Time Points: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[15]
-
Analysis: At each time point, the samples are analyzed for appearance, purity (by HPLC), and the presence of degradation products.
2.1.2. Solution-State Stability
Solution-state stability is important for developing liquid formulations and for understanding the compound's behavior in biological fluids.
Detailed Protocol:
-
Solution Preparation: Prepare solutions of this compound in various relevant solvents and buffers at a known concentration.
-
Storage: The solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: The samples are analyzed by HPLC to determine the remaining concentration of the parent compound and the formation of any degradants.
2.1.3. Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. This is essential for developing and validating stability-indicating analytical methods.[16][17][18][19]
Detailed Protocol:
-
Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: The compound is dissolved and treated with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.
-
Photostability: The compound (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Samples are analyzed at appropriate time points to determine the extent of degradation.
Data Presentation for Stability
Stability data should be tabulated to clearly show the change in purity and the formation of degradation products over time under different conditions.
Solid-State Stability Data Example (Accelerated Conditions: 40°C/75% RH)
| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) | Individual Impurity 1 (%) | Individual Impurity 2 (%) |
| 0 | White Powder | 99.8 | 0.2 | 0.1 | 0.1 |
| 3 | White Powder | 99.5 | 0.5 | 0.2 | 0.3 |
| 6 | Off-white Powder | 99.0 | 1.0 | 0.4 | 0.6 |
Forced Degradation Data Summary
| Stress Condition | Duration | Temperature | Purity (%) | Degradation (%) | Number of Degradants | Major Degradant (RT/m/z) |
| 0.1 M HCl | 24 h | 60°C | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH | 24 h | 60°C | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂ | 24 h | RT | [Value] | [Value] | [Value] | [Value] |
| Heat (Solid) | 7 days | 80°C | [Value] | [Value] | [Value] | [Value] |
| Light (Solid) | ICH Q1B | RT | [Value] | [Value] | [Value] | [Value] |
Visualized Workflows
Solubility Determination Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Testing Program Workflow
Caption: Workflow for a comprehensive stability testing program.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. rheolution.com [rheolution.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. editverse.com [editverse.com]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. acdlabs.com [acdlabs.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. sgs.com [sgs.com]
Thermal Analysis of Bis(1-methylbenzimidazol-2-yl)methane: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This document addresses the current scientific literature concerning the thermal analysis of Bis(1-methylbenzimidazol-2-yl)methane. Despite its application as a ligand in coordination chemistry, detailed studies focusing specifically on its thermal decomposition and phase behavior are not extensively available in the public domain. This guide summarizes the limited information found and outlines general experimental protocols relevant to the thermal analysis of similar N-heterocyclic compounds.
Overview of Thermal Properties
Comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not readily found in published literature. However, thermal analysis has been performed on coordination complexes and structurally related benzimidazole derivatives, which can provide some context.
For instance, a study involving a metal complex incorporating a similar benzimidazole-based ligand reported on its thermal stability. While not directly detailing the behavior of the free ligand, such studies indicate that the thermal properties are of interest in the characterization of these materials. Researchers have noted that thermal analysis, in conjunction with other techniques, is crucial for understanding the structure and stability of metal chelates derived from benzimidazole ligands.
Experimental Protocols for Thermal Analysis
While specific experimental conditions for this compound are not published, the following represents a standard methodology for conducting TGA and DSC analyses on organic compounds of this nature.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 800 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative thermogravimetric, DTG, curve) are key parameters.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is carried out using a differential scanning calorimeter.
-
Experimental Conditions:
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained.
-
Temperature Program: A heat-cool-heat cycle is often employed. For example, the sample is heated from ambient temperature to a point above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their characteristic peaks.
Logical Workflow for Thermal Characterization
The following diagram illustrates a typical workflow for the thermal analysis of a novel or under-characterized compound like this compound.
Conclusion
While direct experimental data on the thermal analysis of this compound is sparse in the current body of scientific literature, established methodologies for TGA and DSC provide a clear path for its characterization. The thermal stability and phase behavior of this compound are critical parameters for its application in materials science and drug development. Future research is necessary to fully elucidate its thermal properties and decomposition pathways.
"Bis(1-methylbenzimidazol-2-yl)methane coordination chemistry"
An In-depth Technical Guide on the Coordination Chemistry of Bis(1-methylbenzimidazol-2-yl)methane
Introduction
The field of coordination chemistry continually explores novel ligands to construct metal complexes with unique structural, electronic, and reactive properties. Among these, nitrogen-donor heterocyclic ligands have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes. This compound, hereafter referred to as L, is a notable example.
Structurally, the ligand consists of two 1-methylbenzimidazole units linked by a flexible methylene (-CH₂-) bridge. This arrangement allows the two nitrogen donor atoms to act as a bidentate chelating agent, typically forming a stable six-membered ring upon coordination to a metal center. The N-methylation of the benzimidazole rings prevents the formation of coordination polymers through N-H bridging, favoring the formation of discrete mononuclear complexes.[1] The flexible nature of the methylene spacer allows the ligand to adapt to the geometric preferences of various metal ions, leading to complexes with distorted tetrahedral, square planar, or octahedral geometries.[2]
The resulting metal complexes have shown promise in several fields, particularly as potential therapeutic agents. Research has highlighted their anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines and activity as DNA topoisomerase I inhibitors.[3][4] This guide provides a comprehensive overview of the synthesis, coordination behavior, structural characteristics, and experimental protocols related to this compound and its metal complexes, aimed at researchers in chemistry and drug development.
Synthesis and Coordination
Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through the condensation reaction of N,N'-dimethyl-1,2-phenylenediamine with malonic acid or its derivatives. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.
General Coordination Behavior
This compound acts as a neutral bidentate ligand, coordinating to metal ions through the imine nitrogen atoms (N3) of the two benzimidazole rings. The formation of a six-membered chelate ring is a defining feature of its coordination chemistry. The flexibility of the central methylene bridge allows for a significant variation in the N-M-N "bite" angle, accommodating the steric and electronic requirements of different metal ions.
Caption: General coordination mode of this compound.
Experimental Protocols
Synthesis of Bis((1-methylbenzimidazol-2-yl)methyl)amine
This protocol is adapted from a method for a closely related and structurally similar ligand, bis((1-methylbenzimidazol-2-yl)methyl)amine, which provides insight into the synthesis of the methane-bridged analogue.[5]
-
Reagents and Solvents : N,N'-dimethyl-1,2-phenylenediamine, iminodiacetic acid, hydrochloric acid (4M), sodium hydroxide, methanol.
-
Procedure : a. A mixture of N,N'-dimethyl-1,2-phenylenediamine and iminodiacetic acid is refluxed in 4M hydrochloric acid for 24-48 hours. b. The reaction mixture is cooled to room temperature and filtered to remove any solid impurities. c. The filtrate is neutralized with a concentrated sodium hydroxide solution until a precipitate forms. d. The precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and then with a small amount of cold methanol. e. The crude product is recrystallized from a suitable solvent system (e.g., methanol/water) to yield the pure ligand.
-
Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
General Synthesis of Metal Complexes
-
Reagents and Solvents : this compound (L), a metal salt (e.g., Mn(OAc)₂, CoCl₂, NiCl₂, Cu(ClO₄)₂, Zn(OAc)₂), a suitable solvent (e.g., methanol, ethanol, acetonitrile).
-
Procedure : a. Dissolve the ligand L (typically 2 molar equivalents) in the chosen solvent, with gentle heating if necessary. b. In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent. c. Add the metal salt solution dropwise to the ligand solution with constant stirring. d. A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or refluxed for several hours. e. After the reaction is complete, cool the mixture to room temperature. If crystals suitable for X-ray diffraction are desired, the solution may be left for slow evaporation or layered with a less polar solvent. f. Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Characterization : The resulting complexes are characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, where applicable, single-crystal X-ray diffraction.
Structural and Spectroscopic Data
The coordination of this compound and its derivatives to various metal ions results in complexes with distinct structural and spectroscopic features.
Table 1: Crystallographic Data for Related Bis(benzimidazole) Ligands and Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Bis((1-methylbenzimidazol-2-yl)methyl)amine | Triclinic | P-1 | 6.612(4) | 8.800(5) | 13.777(8) | 79.329(6) | [5] |
| Bis(1H-benzimidazol-1-yl)methane·H₂O | Triclinic | P-1 | 7.3035(6) | 8.9731(8) | 11.1943(10) | 103.408(2) | [1] |
| [Ag(C₉H₈N₆)₂]NO₃¹ | Monoclinic | P2₁/n | 11.125(2) | 9.3276(19) | 20.189(4) | 94.80(3) | [6] |
| Bis(benzimidazol-2-yl)methane Dichloride | Orthorhombic | Pbcn | 9.973(2) | 9.5012(19) | 15.574(3) | - | [2] |
¹ Ligand = 1-[(benzimidazol-1-yl)methyl]-1H-1,2,3,4-tetrazole
Table 2: Selected Spectroscopic Data for Platinum(II) Complexes of 2,6-bis(N-methylbenzimidazol-2-yl)pyridine
While data for the specific title ligand is sparse in the provided context, the following data for a structurally related tridentate analogue, 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy), illustrates typical spectroscopic features.
| Complex | ¹H NMR (N-CH₃, δ/ppm) | Absorption λₘₐₓ (nm) (Transition) | Emission λₘₐₓ (nm) (77 K) | Ref. |
| [Pt(mbzimpy)Cl]⁺ | 3.74 (s, 6H) | ~380 (¹MLCT) | 480 | [7] |
| [Pt(mbzimpy)(C≡CPh)]⁺ | - | ~430 (¹LLCT/MLCT) | 470 | [7] |
| [Pt(mbzimpy)CH₃]⁺ | 4.36 (s, 6H) | ~390 (¹MLCT) | 560 | [7] |
Applications in Drug Development
Complexes derived from bis(benzimidazole) scaffolds are of significant interest to drug development professionals due to their wide range of biological activities.
Anticancer Activity
Several studies have demonstrated the potential of bis(benzimidazole) derivatives and their metal complexes as anticancer agents.[4] The mechanism of action is often attributed to their ability to interfere with fundamental cellular processes. One key target identified is DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[3] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Malonic acid derivatives of bis-benzimidazoles have been found to be particularly active in this regard and have shown cytotoxicity against breast (MCF7) and skin (A431) cancer cell lines.[3]
Caption: Proposed mechanism of anticancer action via Topoisomerase I inhibition.
Antimicrobial and Other Activities
Beyond anticancer applications, the benzimidazole core is associated with a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties.[4][8] The coordination of metal ions can enhance these activities. For instance, nickel(II) complexes with related bis(benzimidazole) ligands have demonstrated significant antimicrobial and antifungal activity against a wide spectrum of bacterial and yeast strains.[8]
Conclusion
This compound is a versatile and accessible N,N-donor ligand whose coordination chemistry offers a rich platform for the development of novel metal complexes. The flexibility of its methylene bridge enables the formation of stable chelates with a variety of metal ions, leading to compounds with diverse geometries and properties. The significant biological activity, particularly the anticancer potential, of these complexes underscores their importance for researchers in medicinal chemistry and drug discovery. Further exploration of this ligand and its derivatives is poised to yield new catalysts, materials, and therapeutic agents.
References
- 1. Bis(1H-benzimidazol-1-yl)methane monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
"literature review of Bis(1-methylbenzimidazol-2-yl)methane derivatives"
An In-depth Technical Guide to Bis(1-methylbenzimidazol-2-yl)methane Derivatives
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Among these, bis-benzimidazole derivatives, characterized by two benzimidazole rings linked together, have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] This technical guide provides a comprehensive literature review of a specific subclass: this compound and its derivatives. It consolidates key findings on their synthesis, physicochemical properties, and biological applications, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes to facilitate further research and development.
Introduction to Bis-Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to interact with various biological macromolecules.[1] This mimicry has led to the development of numerous benzimidazole-based drugs with a wide spectrum of activities.[2][5]
Bis-benzimidazole derivatives, which feature two linked benzimidazole units, often exhibit enhanced biological efficacy. Their planar, rigid structures allow them to function as effective DNA minor groove binders and inhibitors of key enzymes like topoisomerases.[6][7] The nature of the linker connecting the two heterocyclic rings, as well as the substitutions on the benzimidazole core, can be systematically modified to tune their biological activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on derivatives of this compound, where the nitrogen atoms of the imidazole rings are methylated, a modification known to influence solubility, cell permeability, and target interaction.
Synthesis and Characterization
The synthesis of bis-benzimidazole derivatives is typically achieved through the condensation of o-phenylenediamines with dicarboxylic acids or their equivalents. The "methane" linker in the title compound originates from malonic acid or a similar one-carbon source.
General Synthesis Workflow
The primary synthetic route involves the reaction of N-methyl-o-phenylenediamine with a dicarboxylic acid, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA) or conducted in strong acidic media like hydrochloric acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Phillips Condensation
This protocol describes a representative method for synthesizing bis-benzimidazole derivatives by condensing an o-phenylenediamine with a dicarboxylic acid in an acidic medium.
-
Reaction Setup: A mixture of N-methyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) is prepared in 4 M aqueous hydrochloric acid.[8]
-
Condensation: The reaction mixture is heated under reflux for a period of 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide or sodium carbonate solution) until precipitation of the crude product is complete.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product is further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound derivative.[9]
-
Characterization: The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and its purity is confirmed by elemental analysis.
Biological Activities and Mechanisms
Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
The primary mechanism of anticancer action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Biological Screening Workflow
Caption: Workflow for evaluating the anticancer potential of synthesized derivatives.
Table 1: Cytotoxicity of Bis-Benzimidazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 (Breast) | Cytostatic | Active (Value not specified) | [3] |
| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 (Skin) | Cytostatic | Active (Value not specified) | [3] |
| Derivative 11a | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |
| Derivative 12a | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |
| Derivative 12b | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |
| MS-247 | 39 Cancer Cell Lines | Antitumor | Active |[6] |
Note: Data for the specific N-methylated methane derivative is limited; values for closely related structures are presented to indicate the potential of the scaffold.
Apoptotic Signaling Pathway
Studies have shown that potent bis-benzimidazole derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis.[7]
Caption: Simplified pathway showing induction of apoptosis by a Topoisomerase I inhibitor.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
-
Reaction Mixture: A standard reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and the assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and BSA).
-
Inhibitor Addition: The bis-benzimidazole test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction contains only DMSO.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.[3]
-
Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.
-
Electrophoresis: The DNA samples are analyzed by electrophoresis on a 1% agarose gel.
-
Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme is determined by the persistence of the supercoiled DNA form, as opposed to the relaxed form seen in the control lane. The concentration required for 50% inhibition (IC50) is then calculated.[7]
Antimicrobial Activity
Bis-benzimidazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism is often attributed to the inhibition of essential cellular processes like DNA synthesis or cell wall formation.
Table 2: Antimicrobial Activity (MIC) of Bis-Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 25 | Gram-negative bacteria | 7.81 | Ampicillin | 32.25 | [4] |
| Compound 19 | S. aureus | < 3.90 | - | - | [4] |
| Compound 3d | S. aureus | 40 | Kanamycin | - | [10] |
| Compound 3f | S. aureus | 120 | Kanamycin | - |[10] |
Note: The compounds listed are representative of the bis-benzimidazole class, highlighting their potential. Specific data for this compound was not available in the initial search.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism, no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ampicillin, gentamicin) is also tested under the same conditions.[4][11]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Physicochemical and Fluorescent Properties
Some bis-benzimidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use as molecular probes or in optoelectronics.
Table 3: Physicochemical Properties of Selected Bis-Benzimidazole Derivatives
| Compound | Property | Value | Solvent | Reference |
|---|---|---|---|---|
| C15H13N4²⁺ 2Cl⁻ | Fluorescence | Emits purple fluorescence | DMF | [12] |
| 10i | λmax (UV-Vis) | 209, 236, 293 nm | - | [11] |
| Ligand L | λmax (UV-Vis) | 250-290 nm (π→π*) | Acetonitrile |[13] |
Note: C15H13N4²⁺ 2Cl⁻ is the dichloride salt of bis(benzimidazol-2-yl)methane.
Structure-Activity Relationships (SAR)
The biological activity of bis-benzimidazole derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Substituents on the Benzene Ring: The introduction of methyl groups at the 5- and/or 6-positions has been shown to enhance activity against DNA topoisomerase I.[3] Electron-withdrawing groups, such as bromo substituents, can strengthen antibacterial activity.[10]
-
Linker Chain: The length and flexibility of the carbon chain connecting the two benzimidazole rings can influence DNA binding affinity and biological activity.
-
N-Alkylation: Methylation at the N1 position, as in the title compound, can improve cellular uptake and alter target binding compared to N-H analogues.
Conclusion and Future Perspectives
This compound and its related derivatives represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to chemical modification allow for the systematic exploration of structure-activity relationships. The potent anticancer activity, primarily through the inhibition of DNA topoisomerase I, and significant antimicrobial effects highlight their potential in addressing critical unmet medical needs.
Future research should focus on synthesizing and screening a broader library of N-methylated derivatives to fully elucidate their therapeutic potential. Detailed mechanistic studies, including co-crystallization with biological targets, will be crucial for rational drug design. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates. The fluorescent properties of certain derivatives also warrant further investigation for potential applications in diagnostics and bioimaging.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
"CAS number and chemical data for Bis(1-methylbenzimidazol-2-yl)methane"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1-methylbenzimidazol-2-yl)methane is a heterocyclic organic compound belonging to the bis-benzimidazole family. Compounds in this class are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical data, a putative synthesis protocol, and the potential mechanism of action of this compound, with a focus on its likely role as a DNA topoisomerase inhibitor.
Chemical Data
This compound, with the CAS Number 55514-10-8, possesses the molecular formula C₁₇H₁₆N₄.[1] A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55514-10-8 | [1] |
| Molecular Formula | C₁₇H₁₆N₄ | [1] |
| Molecular Weight | 276.34 g/mol | [1] |
| IUPAC Name | 1-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole | |
| Synonyms | 2,2'-Methylenebis(1-methyl-1H-benzimidazole) | [1] |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 276.137497 g/mol | [1] |
| Topological Polar Surface Area | 35.6 Ų | [1] |
| Heavy Atom Count | 21 | [1] |
Experimental Protocols
Putative Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of analogous benzimidazole derivatives, a plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A proposed method is outlined below.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
N-methyl-o-phenylenediamine
-
Malonic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
To a round-bottom flask, add N-methyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the reaction mixture with stirring, for example, to 180-200°C, for a period of 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol. The use of activated charcoal may be necessary to remove colored impurities.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Biological Activity Assessment: Cytotoxicity and Topoisomerase Inhibition
Based on studies of structurally similar bis-benzimidazole compounds, this compound is anticipated to exhibit cytotoxic and DNA topoisomerase inhibitory activities. The following are generalized protocols for assessing these biological effects.
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
2. DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)
-
This compound stock solution (in DMSO)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding DNA Topoisomerase I to each tube. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.
Potential Signaling Pathway and Mechanism of Action
While direct experimental evidence for this compound is limited, the primary mechanism of action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerases.[2] These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis (programmed cell death).
Figure 2: Proposed signaling pathway for this compound.
The proposed workflow for the cytotoxic effect of this compound is as follows:
Figure 3: Logical workflow for the evaluation of this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the realm of cancer chemotherapy. Its structural similarity to known DNA topoisomerase inhibitors suggests a clear and testable mechanism of action. The provided putative synthesis and biological evaluation protocols offer a solid foundation for researchers to explore the therapeutic potential of this and related bis-benzimidazole derivatives. Further studies are warranted to confirm its precise biological targets and to optimize its activity and pharmacokinetic properties for potential clinical applications.
References
Methodological & Application
Application Notes and Protocols: Bis(1-methylbenzimidazol-2-yl)methane Derivatives in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(1-methylbenzimidazol-2-yl)methane and its derivatives are a class of N-heterocyclic carbene (NHC) precursors that have garnered significant attention in the field of organic synthesis. Upon coordination to transition metals, they form stable metal-NHC complexes that are highly effective catalysts for a variety of organic transformations. Their strong σ-donating properties and the steric bulk provided by the benzimidazole wings make them excellent ligands for stabilizing metal centers and promoting catalytic activity. This document provides detailed application notes and protocols for the use of a representative bis-benzimidazolium salt, a derivative of this compound, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. While aryl bromides and iodides are commonly used substrates, the use of more abundant and less expensive aryl chlorides presents a significant challenge due to the high bond dissociation energy of the C-Cl bond. Palladium complexes derived from bis-benzimidazolium salts have proven to be highly efficient catalysts for this transformation, even with challenging aryl chloride substrates.[1]
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the catalytic performance of an in-situ generated palladium catalyst using a xylyl-linked bis(1-methyl-benzimidazolium) salt as the ligand precursor in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.[1]
Table 1: Suzuki-Miyaura Coupling of Activated Aryl Chlorides [1]
| Entry | Aryl Chloride (Ar-Cl) | Product (Ar-Ph) | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 98 |
| 2 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 95 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-phenylbenzoate | 92 |
| 4 | 2-Chloronitrobenzene | 2-Nitrobiphenyl | 96 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), bis-benzimidazolium salt (1 mol%), K₃PO₄ (2.0 mmol), Toluene (3 mL), 110 °C, 12 h.
Table 2: Suzuki-Miyaura Coupling of Unactivated and Hindered Aryl Chlorides [1]
| Entry | Aryl Chloride (Ar-Cl) | Product (Ar-Ph) | Yield (%) |
| 1 | Chlorobenzene | Biphenyl | 85 |
| 2 | 1-Chloro-4-methoxybenzene | 4-Methoxybiphenyl | 88 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |
| 4 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylbiphenyl | 78 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), bis-benzimidazolium salt (2 mol%), K₃PO₄ (2.0 mmol), Toluene (3 mL), 110 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of Xylyl-Linked Bis(1-methyl-benzimidazolium) Dibromide Salt
This protocol describes the synthesis of the bis-benzimidazolium salt ligand precursor.[1]
Materials:
-
1-Methylbenzimidazole
-
α,α'-Dibromo-m-xylene
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylbenzimidazole (2.0 equiv.).
-
Add anhydrous acetonitrile (5 mL per 1.0 mmol of dibromide).
-
Add α,α'-dibromo-m-xylene (1.0 equiv.).
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
A precipitate will form during the reaction. After 18 hours, cool the mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with ethyl acetate.
-
Dry the product under vacuum to afford the pure bis-benzimidazolium salt.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the in-situ formation of the palladium catalyst and its use in the cross-coupling reaction.[1]
Materials:
-
Aryl chloride
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xylyl-linked bis(1-methyl-benzimidazolium) dibromide salt
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%), the bis-benzimidazolium salt (0.01-0.02 mmol, 1-2 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (3 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time indicated in the tables (12-24 hours).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the palladium-NHC catalyst participates.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura cross-coupling reaction as described in Protocol 2.
Caption: Laboratory workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Bis(1-methylbenzimidazol-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Bis(1-methylbenzimidazol-2-yl)methane, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a three-stage process, commencing with the formation of the benzimidazole core, followed by N-methylation, and concluding with the creation of the methylene bridge.
I. Synthetic Strategy Overview
The synthesis of this compound can be achieved through a straightforward three-step process:
-
Step 1: Synthesis of 2-methyl-1H-benzimidazole via the condensation of o-phenylenediamine and acetic acid.
-
Step 2: N-methylation of 2-methyl-1H-benzimidazole to yield 1,2-dimethyl-1H-benzimidazole.
-
Step 3: Methylene bridge formation by coupling two molecules of a 1-methyl-1H-benzimidazole derivative.
This protocol provides a practical and adaptable methodology for laboratory-scale synthesis.
II. Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Heating mantles and magnetic stirrers
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Standard laboratory chemicals and solvents (reagent grade)
Step 1: Synthesis of 2-methyl-1H-benzimidazole
This step involves the acid-catalyzed condensation of o-phenylenediamine with acetic acid.[1][2]
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (60 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 2 hours.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 400 mL of cold water with stirring.
-
Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude 2-methyl-1H-benzimidazole in a desiccator or a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol or water if necessary.
Step 2: Synthesis of 1,2-dimethyl-1H-benzimidazole
This step involves the N-methylation of 2-methyl-1H-benzimidazole.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methyl-1H-benzimidazole (6.6 g, 0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 0.06 mol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (3.4 mL, 0.055 mol) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 20 mL of cold water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1,2-dimethyl-1H-benzimidazole. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Step 3: Synthesis of this compound
This final step involves the formation of the methylene bridge between two molecules of 1-methyl-1H-benzimidazole. This can be achieved by reacting a lithiated intermediate of 1,2-dimethyl-1H-benzimidazole with a suitable one-carbon electrophile.
Procedure:
-
In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethyl-1H-benzimidazole (2.92 g, 0.02 mol) in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol) dropwise to the stirred solution. A color change should be observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of N-(chloromethyl)phthalimide (3.91 g, 0.02 mol) in 50 mL of anhydrous THF.
-
Slowly add the solution of the lithiated benzimidazole to the N-(chloromethyl)phthalimide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
The resulting crude product containing the phthalimide-protected intermediate is then subjected to deprotection. Dissolve the crude material in ethanol (100 mL) and add hydrazine hydrate (2 mL, 0.04 mol).
-
Heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel (using a suitable eluent system such as dichloromethane/methanol) to yield the final product.
III. Quantitative Data Summary
| Step | Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 1 | o-Phenylenediamine | 108.14 | 10.8 g | 0.1 | 1.0 |
| Glacial Acetic Acid | 60.05 | 60 mL | - | Excess | |
| 2 | 2-methyl-1H-benzimidazole | 132.16 | 6.6 g | 0.05 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 2.4 g | 0.06 | 1.2 | |
| Methyl Iodide | 141.94 | 3.4 mL | 0.055 | 1.1 | |
| 3 | 1,2-dimethyl-1H-benzimidazole | 146.19 | 2.92 g | 0.02 | 2.0 |
| n-Butyllithium (2.5 M) | 64.06 | 8.8 mL | 0.022 | 2.2 | |
| N-(chloromethyl)phthalimide | 195.61 | 3.91 g | 0.02 | 1.0 | |
| Hydrazine Hydrate | 50.06 | 2 mL | 0.04 | 2.0 |
Note: The amounts in Step 3 are based on a theoretical 1:1 reaction of the lithiated species with the electrophile to form the bridged product in a subsequent step.
IV. Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Bis(1-methylbenzimidazol-2-yl)methane in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(1-methylbenzimidazol-2-yl)methane and its derivatives in the development of advanced luminescent materials. The following sections detail the applications of these compounds in Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors, providing key performance data and detailed experimental protocols.
Application in Organic Light-Emitting Diodes (OLEDs)
Bis(benzimidazole) derivatives are promising materials for use as emitters in OLEDs, particularly for achieving efficient blue electroluminescence. Their rigid structure and high thermal stability contribute to the durability and performance of OLED devices.
Data Presentation: Performance of OLEDs with Bis(benzimidazole)-based Emitters
| Compound | Role | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Voltage (V) | CIE Coordinates (x, y) | Reference |
| Compound B (1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene) | Non-doped emissive layer | 4.3 (±0.3) | 290 (±10) | 7.5 | (0.1482, 0.1300) | [1][2][3][4] |
| Compound B | Non-doped emissive layer | 0.35 (±0.04) | 100 (±6) | 5.5 | (0.1482, 0.1300) | [1][2][3][4] |
Experimental Protocol: Fabrication of a Non-Doped OLED Device
This protocol describes the fabrication of a non-doped OLED prototype using a bis(benzimidazole) derivative as the emissive layer.
1. Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in an aqueous detergent solution, deionized (DI) water, acetone, and isopropanol.
-
Dry the cleaned substrates overnight in a glovebox.
-
Treat the substrates with oxygen plasma for 20 minutes under ambient conditions before use[1].
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate. For a 30-40 nm thick film, typical spin-coating parameters are 5000-6000 rpm for 30 seconds[5].
-
Anneal the substrate to remove any residual solvent.
3. Emissive Layer Deposition:
-
The bis(benzimidazole) emissive material is deposited via vacuum thermal deposition[1].
-
Place the substrate in a vacuum thermal evaporator.
-
Evaporate the emissive material under high vacuum (typically < 10-6 Torr) to the desired thickness.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
Sequentially deposit the ETL and a low work function metal cathode (e.g., Ca, Al, or LiF/Al) via thermal evaporation without breaking the vacuum.
5. Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.
Experimental Workflow: OLED Fabrication
Caption: Workflow for the fabrication of an OLED device.
Application as Fluorescent Probes for Metal Ion Sensing
Bis(benzimidazole) derivatives can act as effective fluorescent probes for the selective detection of various metal ions. The benzimidazole nitrogen atoms provide excellent coordination sites for metal ions, leading to changes in the photophysical properties of the molecule upon binding.
Data Presentation: Photophysical Properties of Bis(benzimidazole)-based Probes and Complexes
| Compound/Complex | Analyte | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Key Observation | Reference |
| DQBM-B | Co²⁺ | 308 | 508 | Fluorescence quenching | [6] |
| CPBI₂ | Cu²⁺, Zn²⁺ | - | 504 | Fluorescence quenching | [7] |
| Platinum(II) pincer complexes with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine | - | - | 470-560 | Intense, vibronically-structured emission at 77 K | [8] |
| C₁₅H₁₃N₄²⁺·2Cl⁻ | - | - | - | Purple fluorescence in DMF | [9] |
| [Zn(bmib)(HCOO)₂]·3H₂O | - | - | 460 | Blue fluorescence in solid state | [10] |
| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | - | - | 470 | Blue fluorescence in solid state | [10] |
bmib = 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene
Data Presentation: Performance of Bis(benzimidazole)-based Fluorescent Probes
| Probe | Analyte | Detection Limit | Solvent | Reference |
| DQBM-B | Co²⁺ | 3.56 µmol L⁻¹ | DMF (with 5% water) | [6] |
| CPBI₂ | Cu²⁺ | 5.98 x 10⁻⁹ M | DMSO/H₂O (90:10, v/v) | [7] |
| CPBI₂ | Zn²⁺ | 6.02 x 10⁻⁹ M | DMSO/H₂O (90:10, v/v) | [7] |
Experimental Protocol: Fluorescent Detection of Co²⁺ Ions
This protocol outlines a general procedure for the detection of Co²⁺ ions using a bis(benzimidazole)-based fluorescent probe in solution.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., DQBM-B) in an appropriate solvent (e.g., DMF with 5% water content v/v) at a concentration of 0.7 μmol L⁻¹[6].
-
Prepare stock solutions of various metal ions (e.g., Ba²⁺, Ca²⁺, Al³⁺, Co²⁺, Fe³⁺, Hg²⁺, Cd²⁺, Mn²⁺, Mg²⁺, Ni²⁺, Cu²⁺, Pb²⁺, and Ag⁺) in the same solvent system.
2. Fluorescence Measurements:
-
To a cuvette containing the probe solution, add a specific equivalent of the metal ion solution.
-
Allow the solution to incubate for a set time (e.g., 30 minutes) to ensure the reaction reaches equilibrium[6].
-
Record the fluorescence emission spectrum using a spectrofluorometer at a specific excitation wavelength (e.g., 308 nm)[6].
3. Selectivity and Competition Experiments:
-
To assess selectivity, record the fluorescence spectra of the probe solution in the presence of various different metal ions.
-
For competition experiments, add other metal ions to a solution of the probe that already contains the target analyte (Co²⁺) to observe any interference.
Signaling Pathway: Metal Ion Sensing Mechanism
Caption: Mechanism of fluorescence quenching upon metal ion binding.
Synthesis of Bis(benzimidazole) Derivatives
A general synthetic route to bis(benzimidazole) compounds involves the condensation of o-phenylenediamine or its derivatives with a dicarboxylic acid or its equivalent.
Experimental Protocol: General Synthesis of Bis(benzimidazoles)
This protocol describes a general method for the synthesis of bis(benzimidazoles).
1. Reaction Setup:
-
In a round-bottom flask, dissolve o-phenylenediamine and a suitable dicarboxylic acid (e.g., thiodiacetic acid for sulfur-bridged bis(benzimidazoles)) in a solution of 4 M HCl[11].
2. Reflux:
-
Reflux the reaction mixture for an extended period (e.g., 72 hours)[11].
3. Isolation of the Product:
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate and dry it.
4. Purification:
-
Dissolve the crude product in distilled water.
-
Basify the solution with an ammonia solution to a pH of 9 to precipitate the pure bis(benzimidazole) product.
-
Filter the purified product and dry it thoroughly.
Logical Relationship: Synthesis Pathway
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs [ouci.dntb.gov.ua]
- 5. ossila.com [ossila.com]
- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 7. Preparation of Large Conjugated Polybenzimidazole Fluorescent Materials and Their Application in Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure and properties of two d<sup>10</sup> metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand [yndxxb.ynu.edu.cn]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Properties of Bis(1-methylbenzimidazol-2-yl)methane and Related Bis-Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The bis-benzimidazole scaffold, in particular, has been explored for its potential as a novel antimicrobial agent. This document provides an overview of the antimicrobial properties of bis-benzimidazole derivatives, with a focus on providing a framework for the evaluation of compounds such as Bis(1-methylbenzimidazol-2-yl)methane. Due to the limited availability of specific data for this compound in the current literature, this document presents data from closely related bis-benzimidazole compounds to serve as a reference point for researchers. The provided protocols are standardized methods for assessing the antimicrobial efficacy of new chemical entities in this class.
Data Presentation: Antimicrobial Activity of Bis-Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various bis-benzimidazole derivatives against a panel of bacterial and fungal strains. This data is extracted from studies on compounds structurally related to this compound and is intended to provide a comparative baseline for the antimicrobial potential of this class of compounds.
Table 1: Antibacterial Activity of Symmetric Bis-Benzimidazole Derivatives
| Compound | Gram-Positive Bacteria | MIC (mg/mL) | Gram-Negative Bacteria | MIC (mg/mL) | Reference |
| Compound 19 | S. aureus | < 3.90 | - | - | [1] |
| Compound 25 | S. aureus | 7.81 - 31.25 | E. coli | 7.81 | [1] |
| B. subtilis | 7.81 - 31.25 | P. aeruginosa | 7.81 - 31.25 | [1] | |
| Ampicillin (Standard) | - | - | E. coli | 32.25 | [1] |
Note: The specific structures of Compounds 19 and 25 are detailed in the referenced literature.[1]
Table 2: Antifungal Activity of Symmetric Bis-Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| All Tested Compounds | C. albicans | > 125 | [1] |
| A. fumigatus | > 125 | [1] | |
| Fluconazole (Standard) | C. albicans | 1 - 8 | [1] |
| A. fumigatus | 8 - 32 | [1] |
Note: The tested compounds showed low activity against the fungal strains compared to the standard drug fluconazole.[1]
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial properties of novel compounds like this compound. These are generalized methods based on standard practices in microbiology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Mandatory Visualization
Diagram 1: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Diagram 2: Logical Relationship in Drug Discovery
References
Application Notes and Protocols: Bis(1-methylbenzimidazol-2-yl)methane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1-methylbenzimidazol-2-yl)methane is a versatile N-heterocyclic ligand that has garnered significant interest in materials science. Its unique structural motif, featuring two 1-methylbenzimidazole units linked by a methylene bridge, allows for the formation of stable complexes with a variety of metal ions. This property has led to its exploration in diverse applications, including the development of coordination polymers, metal-organic frameworks (MOFs), fluorescent materials, and catalysts. The methylated nitrogen atoms on the benzimidazole rings enhance the ligand's electron-donating ability and solubility in organic solvents compared to its non-methylated counterpart, bis(1H-benzimidazol-2-yl)methane. These characteristics make it an attractive building block for the design of functional materials with tailored properties. This document provides an overview of its applications, detailed experimental protocols for its synthesis and the preparation of derived materials, and quantitative data to facilitate further research and development.
Applications in Materials Science
The utility of this compound in materials science stems from its ability to act as a chelating or bridging ligand, leading to the formation of structurally diverse and functional materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): As a ditopic ligand, this compound can coordinate to metal centers to form one-, two-, or three-dimensional coordination polymers. The resulting structures and properties are highly dependent on the coordination geometry of the metal ion, the counter-anions present, and the reaction conditions. These materials are of interest for applications in gas storage and separation, catalysis, and as luminescent sensors. For instance, zinc(II) MOFs constructed with bis(imidazol-1-yl)methane and terephthalate linkers have been synthesized and structurally characterized, demonstrating high thermal stability and luminescent properties.[1]
Fluorescent Materials and Sensors: The benzimidazole moiety is inherently fluorescent, and coordination to metal ions can modulate the photophysical properties of the ligand. Complexes of this compound with transition metals can exhibit intense luminescence, making them suitable for applications in chemical sensing. For example, benzimidazole-based fluorescent probes have been developed for the selective recognition of metal ions like Co(II).[2] The fluorescence of bis(benzimidazol-2-yl)methane dichloride in DMF solvent has also been reported.[3]
Catalysis: Metal complexes incorporating this compound have shown promise as catalysts in various organic transformations. The ligand can stabilize different oxidation states of the metal center and provide a specific coordination environment that facilitates catalytic activity. For instance, copper(II) complexes with bidentate bis(imidazolyl)methane ligands have been investigated for the catalytic oxidation of benzene.[4]
Experimental Protocols
Synthesis of this compound
This protocol is a two-step process involving the synthesis of the precursor, bis(1H-benzimidazol-2-yl)methane, followed by its N-methylation.
Step 1: Synthesis of Bis(1H-benzimidazol-2-yl)methane
This procedure is adapted from the synthesis of similar bis(benzimidazole) compounds.[5]
Materials:
-
o-Phenylenediamine
-
Malonic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) in 4 M hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a hot ethanol/water mixture.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a concentrated ammonium hydroxide solution until a white precipitate forms.
-
Filter the white precipitate of bis(1H-benzimidazol-2-yl)methane, wash it thoroughly with water, and dry it under vacuum.
Step 2: N-methylation to this compound
This is a general procedure for the N-methylation of benzimidazoles.
Materials:
-
Bis(1H-benzimidazol-2-yl)methane
-
Sodium hydride (NaH) or another suitable base
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend bis(1H-benzimidazol-2-yl)methane in anhydrous DMF.
-
Cool the suspension in an ice bath and add sodium hydride (2.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour, during which the solution should become clear.
-
Cool the solution again in an ice bath and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of a Zinc(II) Coordination Polymer
This protocol describes the synthesis of a coordination polymer using this compound as a ligand.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small vial, dissolve this compound (1 equivalent), zinc(II) nitrate hexahydrate (1 equivalent), and terephthalic acid (1 equivalent) in a mixture of DMF and ethanol.
-
Seal the vial and heat it in an oven at 100-120 °C for 24-48 hours.
-
After cooling to room temperature, colorless crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash them with fresh DMF and ethanol, and dry them in air.
Data Presentation
Table 1: Spectroscopic Data for this compound and a Representative Platinum(II) Complex
| Compound/Complex | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λ_max, nm) (ε, M⁻¹cm⁻¹) |
| This compound | Data not available in the search results. | Data not available in the search results. | Data not available in the search results. |
| [Pt(mbzimpy)Cl]⁺ (mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine) | Complex mixture of aromatic protons. | Characteristic bands for the ligand and Pt-Cl stretching. | Ligand-centered transitions in UV, Metal-to-ligand charge transfer in visible.[6] |
Table 2: Luminescence Properties of Benzimidazole-Based Materials
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Bis(benzimidazol-2-yl)methane dichloride | Not specified | Purple fluorescence | Not specified | DMF | [3] |
| Benzimidazole-based fluorescent probe for Co²⁺ | 308 | 508 | Not specified | DMF | [2] |
| Zinc(II) MOF with bis(1,2,4-triazol-1-yl)methane | 330 | 435-440 | Up to 12% | Solid | [7] |
Table 3: Catalytic Performance of a Copper(II) Complex with a Bis(imidazolyl)methane Ligand
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |
| Benzene | [Cu(Me₆bim)X₂] (Me₆bim = bis(1,4,5-trimethyl-2-imidazolyl)methane, X = Cl, Br) | H₂O₂ | Phenol | Data not specified in abstract. | [4] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Formation and applications of coordination polymers.
References
- 1. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BIS(1-METHYLBENZO[D]IMIDAZOL-2-YL)METHANE (CAS No. 55514-10-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structural Diversity and Carbon Dioxide Sorption Selectivity of Zinc(II) Metal-Organic Frameworks Based on Bis(1,2,4-triazol-1-yl)methane and Terephthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Studies of Bis(1-methylbenzimidazol-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential fluorescence properties of Bis(1-methylbenzimidazol-2-yl)methane and its derivatives, along with detailed protocols for conducting fluorescence studies. This document is intended to guide researchers in utilizing this class of compounds for various applications, including the development of fluorescent probes and assays.
Introduction
Bis(benzimidazole) derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties. Their rigid, planar structure often leads to fluorescence, making them valuable scaffolds for the design of fluorescent probes for ions and biomolecules. This compound, in particular, presents a flexible core that can influence its conformational state and, consequently, its fluorescence characteristics. This document outlines the expected fluorescence properties based on studies of analogous compounds and provides detailed experimental protocols for their characterization.
Predicted Photophysical Properties
A related compound, Bis(benzimidazol-2-yl)methane Dichloride, is known to exhibit purple fluorescence when dissolved in dimethylformamide (DMF)[1][2]. The absorption spectrum of this analog shows a maximum at approximately 280 nm with a shoulder at 320 nm[1][2]. Based on this, it is anticipated that this compound will also absorb in the UV region and emit in the visible region. The methylation at the 1-position of the benzimidazole ring may influence the electronic properties and thus shift the excitation and emission wavelengths.
The fluorescence of bis(benzimidazole) derivatives can be highly sensitive to the solvent environment. Changes in solvent polarity can affect the energy levels of the ground and excited states, leading to solvatochromic shifts in the emission spectra.
Potential Applications
The fluorescence properties of this compound and its derivatives make them attractive candidates for several applications:
-
Fluorescent Probes for Metal Ions: The nitrogen atoms in the benzimidazole rings can act as coordination sites for metal ions. Upon binding, the fluorescence properties of the molecule can be altered, either through enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This behavior can be exploited to develop selective and sensitive fluorescent sensors for various metal ions.
-
DNA Intercalating Agents: The planar benzimidazole moieties can intercalate into the DNA double helix. This interaction can significantly alter the fluorescence of the compound, providing a means to study DNA binding and conformation.
-
Cell Imaging: Fluorescent bis(benzimidazole) derivatives can be used as stains for cellular components, enabling visualization through fluorescence microscopy.
-
Drug Development: The intrinsic fluorescence of these compounds can be utilized to study their uptake, distribution, and mechanism of action in biological systems.
Data Presentation
The following tables summarize the photophysical data for a closely related compound, Bis(benzimidazol-2-yl)methane Dichloride, which can be used as a reference for initial experimental design.
Table 1: Absorption and Emission Properties of Bis(benzimidazol-2-yl)methane Dichloride in DMF
| Property | Wavelength (nm) | Reference |
| Absorption Maximum (λabs) | 280 | [1][2] |
| Absorption Shoulder | 320 | [1][2] |
| Emission Color | Purple | [1][2] |
Note: Specific emission wavelength maximum was not provided in the reference.
Experimental Protocols
The following are detailed protocols for the characterization of the fluorescence properties of this compound.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMF)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent. The final concentration should be optimized to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 450 nm, based on related compounds).
-
Scan the excitation wavelengths over a range (e.g., 250-400 nm).
-
The wavelength with the maximum fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan the emission wavelengths over a range (e.g., 380-600 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and the wavelength of maximum intensity is the emission wavelength (λem).
-
Protocol 2: Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Quantum yield standard with a known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of both the sample and the standard solution at the excitation wavelength used for the fluorescence measurement. Prepare a series of dilutions for both the sample and the standard to ensure the absorbance is in the linear range (typically < 0.1).
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol 3: Fluorescence Titration for Metal Ion Binding
Objective: To investigate the interaction of this compound with a specific metal ion.
Materials:
-
This compound solution (e.g., 10 µM in a suitable buffer)
-
Stock solution of a metal salt (e.g., ZnCl₂, CuCl₂) of known concentration
-
Fluorometer
-
Micropipettes
Procedure:
-
Initial Measurement:
-
Record the fluorescence emission spectrum of the this compound solution in the absence of the metal ion.
-
-
Titration:
-
Add small aliquots of the metal salt stock solution to the cuvette containing the this compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
This data can be used to determine the binding stoichiometry and the binding constant (Ka) for the complex formation.
-
Visualizations
The following diagrams illustrate the experimental workflow for fluorescence spectroscopy and a potential application in metal ion sensing.
References
Application Notes and Protocols: Electrochemical Behavior of Bis(1-methylbenzimidazol-2-yl)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the electrochemical behavior of a representative bis(1-methylbenzimidazol-2-yl)methane derivative and detailed protocols for its electrochemical analysis. The data presented here is based on a closely related platinum(II) pincer complex, Pt(mbzimpy)X+, where mbzimpy is 2,6-bis(N-methylbenzimidazol-2-yl)pyridine. This information serves as a valuable reference for understanding the redox properties of this class of compounds, which is crucial for applications in drug development, catalysis, and materials science.
I. Electrochemical Data Summary
The electrochemical properties of a series of platinum(II) complexes featuring a 2,6-bis(N-methylbenzimidazol-2-yl)pyridine ligand have been investigated by cyclic voltammetry.[1] These complexes undergo two chemically reversible one-electron reduction processes.[1] The reduction potentials are influenced by the ancillary ligand (X) attached to the platinum center.[1] The quantitative data for these processes are summarized in the table below.
Table 1: Electrochemical Potentials for Pt(mbzimpy)X+ Complexes [1]
| Compound | X | 1st Reduction E°' (V) | 2nd Reduction E°' (V) |
| 1a | Cl | -1.06 | -1.75 |
| 1b | CCPh | -0.75 | -1.40 |
| 1c | Ph | -0.96 | -1.64 |
| 1d | CH₃ | -1.04 | -1.72 |
Note: Potentials are reported versus Ag/AgCl (3.0 M NaCl) reference electrode in a 0.1 M TBAH/DMF solution. E°' = (Epa + Epc)/2.
II. Experimental Protocols
A detailed protocol for cyclic voltammetry (CV) is provided below, based on the methodology used for the analysis of the Pt(mbzimpy)X+ complexes.[1]
Cyclic Voltammetry Protocol
Objective: To investigate the redox behavior of this compound derivatives and determine their reduction and oxidation potentials.
Materials:
-
This compound derivative (~1 mM solution)
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAH) (0.1 M)
-
Argon or Nitrogen gas, high purity
-
Potentiostat (e.g., BAS100b)[1]
-
Three-electrode electrochemical cell:
-
Polishing materials for the working electrode (e.g., alumina slurry, diamond paste)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (Platinum or Glassy Carbon) with alumina slurry or diamond paste to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF).
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TBAH in anhydrous DMF. This will serve as the supporting electrolyte.
-
Prepare a ~1 mM solution of the this compound derivative in the 0.1 M TBAH/DMF electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working, reference, and auxiliary electrodes.
-
Add the ~1 mM solution of the analyte to the cell.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical starting point would be:
-
Initial Potential: 0 V
-
Vertex Potential 1 (negative scan): -2.0 V
-
Vertex Potential 2 (positive scan): +2.0 V (if investigating oxidation)
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.
-
Calculate the formal reduction potential (E°') as (Epa + Epc)/2.
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
III. Visualized Workflow and Relationships
The following diagrams illustrate the experimental workflow for the electrochemical analysis and the logical relationship of the components involved.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Relationship between compound, properties, and applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(1-methylbenzimidazol-2-yl)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis(1-methylbenzimidazol-2-yl)methane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Product is still on the column. | The elution solvent may not be polar enough. Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. A small amount of methanol can be added to the ethyl acetate to significantly increase polarity. |
| Product co-elutes with impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Try different solvent systems, such as dichloromethane/methanol or toluene/acetone, to achieve better separation. |
| Product degradation on silica gel. | Benzimidazoles can sometimes be sensitive to acidic silica gel. Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
| Incorrect column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to inefficient separation and lower yields of pure product. |
Issue 2: Oiling out during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | Use a larger volume of the solvent to dissolve the compound. Ensure the compound is fully dissolved at the boiling point of the solvent before allowing it to cool. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of crystals rather than an oil. |
| Inappropriate solvent system. | The chosen solvent may be too good a solvent for the compound, or the anti-solvent may be too poor. Experiment with different solvent pairs. Good starting points for benzimidazole derivatives include ethanol/water, methanol/water, or dichloromethane/hexane. |
| Presence of impurities. | Impurities can inhibit crystallization. Try to purify the crude product by a quick filtration through a small plug of silica gel before recrystallization. |
Issue 3: Product is not pure after purification (as determined by NMR or LC-MS).
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Unreacted starting materials (N-methyl-o-phenylenediamine, malonic acid or its derivative) may be present. These can often be removed by an aqueous wash of the crude product before purification. N-methyl-o-phenylenediamine can be removed with a dilute acid wash. |
| Presence of mono-substituted intermediate. | The formation of 2-(carboxymethyl)-1-methyl-1H-benzimidazole is a possible byproduct. This acidic impurity can likely be removed by a dilute base wash (e.g., saturated sodium bicarbonate solution) during the work-up. |
| Solvent trapped in the product. | High boiling point solvents used in the reaction or purification (like DMF or DMSO) can be difficult to remove. After purification, dry the product under high vacuum for an extended period. If the solvent persists, recrystallization from a lower boiling point solvent system can help. |
| Co-eluting impurities in chromatography. | As mentioned before, careful optimization of the TLC is crucial. If baseline separation is not achievable, a second chromatographic purification using a different solvent system or a different stationary phase (e.g., alumina) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for this compound?
A good starting point is a mixture of a non-polar solvent and a polar solvent. Based on purification of similar compounds, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is a common choice. For more polar impurities, a system of dichloromethane with a small percentage of methanol (e.g., 1-5%) can be effective. Always develop the method on a TLC plate first to determine the optimal solvent ratio.
Q2: What are some suitable recrystallization solvents for this compound?
For benzimidazole derivatives, common recrystallization solvent systems include:
-
Ethanol/water
-
Methanol/water
-
Acetone/hexane
-
Dichloromethane/hexane
-
Ethyl acetate/hexane
The ideal solvent system will dissolve the compound when hot but have low solubility when cold. You may need to screen several solvent systems to find the one that gives the best crystal quality and yield.
Q3: My purified product is a colored solid, but I expect a white compound. What could be the cause?
Color in the final product can be due to trace impurities. These are often highly conjugated byproducts formed during the reaction. Sometimes, passing a solution of the product through a small pad of activated carbon and then filtering can remove colored impurities. If this is not effective, a second purification step, such as another column chromatography or a recrystallization, may be necessary.
Q4: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol based on methods used for similar benzimidazole derivatives.
-
Preparation of the Column:
-
Choose an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent to elute the desired compound.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise until the solid dissolves at room temperature (if it dissolves easily, it is too soluble).
-
If it does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot, it is a good candidate solvent.
-
If the compound is very soluble in one solvent and poorly soluble in another, a two-solvent system (e.g., ethanol/water) can be used.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).
-
If using a two-solvent system, add the less soluble solvent (anti-solvent) dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Purity Data for Analogous Compounds
| Purification Method | Typical Purity Range for Analogs |
| Column Chromatography | 95-98% |
| Recrystallization | >98% |
| Combined Methods | >99% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Crystallization of Bis(1-methylbenzimidazol-2-yl)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Bis(1-methylbenzimidazol-2-yl)methane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving. What solvent should I use?
A1: The solubility of this compound can be challenging. Based on data from related benzimidazole derivatives, here are some solvents to consider:
-
Alcohols (Ethanol, Methanol): These are often good starting points for recrystallization of benzimidazole derivatives.[1] Try dissolving the compound in a minimal amount of hot alcohol.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are powerful hydrogen-bonding solvents that can dissolve many benzimidazoles.[2] However, be cautious as they can sometimes lead to the formation of oils or gelatinous precipitates upon cooling.[2] A co-solvent system, such as DMF/water, has been used successfully for related compounds.[3]
-
Dichloromethane/Ethanol Mixtures: A mixture of dichloromethane and ethanol (e.g., 95:5) has been used as an eluent for column chromatography purification of similar compounds, suggesting it can be a good solvent system.[4]
-
Hot Xylene: Some benzimidazoles show good solubility in boiling xylene.[5]
It is recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify the most suitable one.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. Here are several strategies to overcome this:
-
Lower the Crystallization Temperature: The solution may be too saturated at the current temperature. Try cooling the solution more slowly or to a lower temperature.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Change the Solvent System: "Oiling out" can sometimes be solvent-dependent. If you are using a single solvent, try a binary solvent system. If you are already using a mixed solvent, try altering the ratio of the solvents.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization. If you have a few crystals of the pure compound, adding a "seed crystal" to the cooled solution can also initiate crystallization.
Q3: I am getting very few or no crystals. How can I improve my yield?
A3: A low or zero yield can be frustrating. Consider the following troubleshooting steps:
-
Insufficient Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound and then attempt to crystallize again.
-
Supersaturation: The solution might be supersaturated, meaning it holds more dissolved compound than it should at that temperature. This can be resolved by inducing nucleation through scratching or seeding as described above.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice based on solubility tests. An ideal solvent dissolves the compound well when hot but poorly when cold.
-
Slow Evaporation: For compounds that are highly soluble, slow evaporation of the solvent at room temperature can be an effective crystallization method. This was successful for a related compound using a DMF/water mixture.[3]
Q4: The crystals that formed are very small or look impure. How can I get better quality crystals?
A4: Crystal quality is crucial for accurate characterization. To improve crystal size and purity:
-
Slow Down the Cooling Process: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (like a refrigerator or ice bath) if necessary.
-
Use a Recrystallization Vessel with a Narrow Mouth: This will reduce the rate of solvent evaporation and allow for slower cooling.
-
Ensure Purity of the Starting Material: Impurities can inhibit crystal growth and get trapped in the crystal lattice. If you suspect your material is impure, consider purifying it by column chromatography before crystallization. A silica gel column with a dichloromethane/ethanol eluent has been used for similar compounds.[4]
Data Presentation: Solvent Selection Guide
| Solvent/Solvent System | Suitability for Dissolution | Potential for Crystallization | Notes |
| Ethanol / Methanol | Good (especially when hot) | High | A good starting point for recrystallization.[1] |
| Dichloromethane / Ethanol | Good | Moderate | Can be used for both dissolution and purification.[4] |
| Dimethylformamide (DMF) | Excellent | Moderate to Low | High dissolving power. Often used with a co-solvent like water to induce precipitation/crystallization.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Excellent | Low | Very strong solvent; may be difficult to crystallize from directly.[2] |
| Toluene / Xylene | Moderate (requires heating) | Good | Good for less polar compounds.[5] |
| Water | Poor | Not suitable as a primary solvent | Can be used as an anti-solvent with a miscible organic solvent like DMF.[3] |
| Chloroalkanes (e.g., Dichloromethane) | Low | Not generally recommended | Benzimidazoles often have low solubility in these solvents. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to a refrigerator (2-8 °C) to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Crystallization by Slow Evaporation from a Binary Solvent System (e.g., DMF/Water)
-
Dissolution: Dissolve the crude this compound in a suitable volume of DMF at room temperature.[3]
-
Addition of Anti-Solvent: To this solution, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of DMF to redissolve the precipitate and obtain a clear solution.
-
Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a fume hood at room temperature.[3]
-
Crystal Growth: Crystals should form over a period of several days to weeks as the solvent slowly evaporates.[3]
-
Isolation and Drying: Once a sufficient number of well-formed crystals are present, carefully decant the mother liquor. Isolate the crystals and dry them under a gentle stream of air or under vacuum.
Visualizations
Caption: A generalized workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common issues in crystallization.
References
Technical Support Center: Synthesis of Bis(1-methylbenzimidazol-2-yl)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bis(1-methylbenzimidazol-2-yl)methane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| - Temperature: Gradually increase the reaction temperature. Note that excessively high temperatures can lead to decomposition. | |
| - Catalyst Inactivity: Ensure the catalyst is fresh and has been stored correctly. Consider trying an alternative catalyst (see Table 1). | |
| Poor Quality Starting Materials | - Purity: Use high-purity N-methyl-o-phenylenediamine and diethyl malonate. Impurities can interfere with the reaction. |
| - Moisture: Ensure all reactants and solvents are anhydrous, as water can hydrolyze intermediates. | |
| Suboptimal Reaction Conditions | - Solvent: Experiment with different high-boiling point solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or consider solvent-free conditions. |
| - Stoichiometry: Vary the molar ratio of N-methyl-o-phenylenediamine to diethyl malonate. An excess of the diamine may be beneficial. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Mono-benzimidazole Formation | - Stoichiometry: Ensure a 2:1 molar ratio of N-methyl-o-phenylenediamine to diethyl malonate to favor the formation of the bis-benzimidazole. |
| Polymerization/Decomposition | - Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control. |
| - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. | |
| Incomplete Cyclization | - Acid Catalyst: The presence of a protic acid or Lewis acid catalyst can promote the cyclization step. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | - Column Chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary. |
| - Recrystallization: Try recrystallizing the crude product from a different solvent or solvent mixture. | |
| Oily Product | - Trituration: Triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common approach involves the condensation reaction of N-methyl-o-phenylenediamine with a methylene bridging agent like diethyl malonate or malonic acid, typically at elevated temperatures.
Q2: What is the role of the acid catalyst in this reaction?
A2: An acid catalyst, such as polyphosphoric acid (PPA) or acetic acid, facilitates the cyclization of the intermediate di-amido species to form the benzimidazole rings.
Q3: Can I use microwave-assisted synthesis for this reaction?
A3: Yes, microwave-assisted synthesis can be a viable option to reduce reaction times and potentially improve yields. It is advisable to start with lower power and shorter irradiation times and optimize from there.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of related bis-benzimidazole compounds under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Reported Yields for Bis-Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
| o-phenylenediamine, dicarboxylic acids | Alumina-methanesulfonic acid, Microwave | 80-92 | [1] |
| 2-R-1H-benzimidazoles, dichloromethane | KOH, Phase Transfer Catalyst | Not Specified | [2] |
| o-phenylenediamine, aldehydes | Montmorillonite K10, Solvent-free | 83 | [3] |
| N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | Copper catalyst | 86-90 | [4] |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of bis-benzimidazoles. Optimization may be required.
Materials:
-
N-methyl-o-phenylenediamine (2 equivalents)
-
Diethyl malonate (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine N-methyl-o-phenylenediamine (2 eq.) and diethyl malonate (1 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess to act as both a solvent and a catalyst.
-
Heat the reaction mixture at 150-180°C for 4-6 hours with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
Caption: Common side reactions and strategies for their mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis(1-methylbenzimidazol-2-yl)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(1-methylbenzimidazol-2-yl)methane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
Possible Causes:
-
Incomplete N-methylation: The initial N-methylation of the benzimidazole precursor may be inefficient.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base and solvent may not be optimal for the methylene bridge formation.
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product Loss During Work-up: The product may be lost during extraction, purification, or crystallization steps.
Solutions:
-
Optimize N-methylation: Ensure the complete conversion of the starting benzimidazole to its 1-methyl derivative before proceeding to the methylene bridge formation. Monitor the reaction by TLC.
-
Screen Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents. A stronger base or a different solvent might be required.
-
Minimize Side Reactions: Refer to the section on common side reactions (FAQ 3) to understand and mitigate their formation.
-
Refine Purification Protocol: Adjust the pH during extraction and choose an appropriate solvent system for chromatography or recrystallization to minimize product loss.
Q2: My TLC analysis shows multiple spots in the crude reaction mixture. What are these impurities?
Possible Causes and Identification:
-
Unreacted Starting Materials: Residual 1-methylbenzimidazole or the methylene source.
-
Mono-substituted Intermediate: Formation of (1-methylbenzimidazol-2-yl)methanol or a related intermediate that has not reacted further.
-
Over-alkylation Product: Quaternization of the benzimidazole nitrogen to form a salt.
-
Regioisomers: If starting with an unsymmetrically substituted benzimidazole, N-alkylation can occur at different nitrogen atoms.[1]
-
Products from Solvent Participation: Some solvents, like dichloromethane, can react with benzimidazoles to form adducts.[2]
Solutions:
-
Characterize Impurities: Isolate the major impurities by chromatography and characterize them using techniques like NMR and mass spectrometry to understand the side reactions occurring.
-
Adjust Stoichiometry: Use a precise stoichiometry of reactants to avoid an excess of any starting material.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to the formation of more side products.
-
Choose an Inert Solvent: Select a solvent that does not participate in the reaction.
Q3: I am having difficulty purifying the final product. What purification strategies can I use?
Possible Challenges:
-
Similar Polarity of Products: The desired product and some side products may have very similar polarities, making chromatographic separation challenging.
-
Poor Crystallization: The product may be an oil or may not crystallize easily.
-
Product Insolubility: The product may have limited solubility in common laboratory solvents.
Solutions:
-
Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using different stationary phases (e.g., alumina instead of silica gel).
-
Recrystallization: Screen a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.
-
Acid-Base Extraction: Utilize the basic nature of the benzimidazole nitrogens to perform an acid-base extraction to separate the product from non-basic impurities.
-
Salt Formation: Convert the product to a salt (e.g., hydrochloride) which may have better crystallization properties. The free base can be regenerated afterward.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary approaches to the synthesis of this compound:
-
Two-Step Synthesis: This involves the initial N-methylation of a suitable benzimidazole precursor followed by the introduction of the methylene bridge.
-
One-Pot Synthesis: In some cases, it may be possible to perform the N-methylation and methylene bridge formation in a single reaction vessel. For instance, a one-pot synthesis for bis(1H-indazol-1-yl)methane has been reported using DMSO as the methylene source.[3][4]
Q2: What are the typical starting materials and reagents used in the synthesis?
-
Benzimidazole Precursor: 2-substituted benzimidazole (e.g., 2-chloromethyl-1H-benzimidazole) or 1-methylbenzimidazole.
-
Methylating Agent: Dimethyl sulfate, methyl iodide, or dimethyl carbonate.
-
Methylene Source: Dichloromethane, dibromomethane, or formaldehyde. In some cases, DMSO can act as a methylene source at high temperatures.[3][4]
-
Base: Potassium carbonate, sodium hydride, or an organic base like triethylamine.
-
Solvent: Acetonitrile, DMF, DMSO, or ethanol.
Q3: What are the potential side reactions and how can they be minimized?
The primary side reactions in the synthesis of this compound are:
-
Incomplete N-methylation: Leads to a mixture of methylated and non-methylated products. This can be minimized by using a slight excess of the methylating agent and monitoring the reaction to completion.
-
Formation of a Mono-substituted Intermediate: The reaction may stop after the formation of a (1-methylbenzimidazol-2-yl)methanol or a similar intermediate. Driving the reaction to completion with appropriate stoichiometry and reaction time can mitigate this.
-
Over-alkylation (Quaternization): The tertiary nitrogen of the benzimidazole ring can be further alkylated by the methylene source to form a quaternary ammonium salt. This can be controlled by careful management of stoichiometry and reaction temperature.
-
Reaction with Solvent: Halogenated solvents like dichloromethane can react with amines to form N-halogenalkylammonium halides.[2] Using a non-reactive solvent is advisable.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the yield of N-alkylated benzimidazoles, which is a crucial step in the synthesis of the target molecule. This data is generalized from the literature on benzimidazole alkylation.
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Base | Strong Base (e.g., NaH) vs. Weak Base (e.g., K2CO3) | Stronger bases can lead to faster reaction rates but may also promote side reactions like over-alkylation. | [5] |
| Solvent | Polar Aprotic (e.g., DMF) vs. Polar Protic (e.g., Ethanol) | Polar aprotic solvents generally favor SN2 reactions and can lead to higher yields in N-alkylation. | [6] |
| Leaving Group | I > Br > Cl | A better leaving group on the alkylating agent will result in a faster reaction rate. | General Organic Chemistry Principle |
| Temperature | Elevated Temperature | Increased temperature can improve reaction rates but may also lead to the formation of more side products. | General Organic Chemistry Principle |
Experimental Protocols
Synthesis of 1-methyl-2-(chloromethyl)benzimidazole (Intermediate)
A green approach for the synthesis of 1-alkyl-2-chloromethylbenzimidazoles has been developed from 2-chloromethylbenzimidazole by reaction with an alkylating agent under different conditions, such as physical grinding or using a green solvent like PEG-600.[7]
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for similar compounds.
-
N-methylation: To a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.2 eq). Stir the mixture for 30 minutes at room temperature.
-
Add a methylating agent such as methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, add another equivalent of 1-methylbenzimidazole (1.0 eq) and a stronger base like sodium hydride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"stability issues of Bis(1-methylbenzimidazol-2-yl)methane in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis(1-methylbenzimidazol-2-yl)methane in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound can be susceptible to several degradation pathways in solution. The primary concerns are oxidation of the methylene bridge, hydrolysis of the benzimidazole ring under strong acidic or basic conditions, and photodegradation upon exposure to light. Many benzimidazole derivatives show photosensitivity in solution.[1][2][3]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is pH-dependent. Strongly acidic or alkaline conditions can promote the hydrolysis and potential ring-opening of the benzimidazole moieties. It is advisable to maintain solutions within a neutral pH range (6-8) for optimal stability.
Q3: Is this compound sensitive to light?
A3: Yes, based on the general behavior of benzimidazole-containing compounds, this compound is likely to be photosensitive.[1][2][3] Exposure to UV or even ambient light can lead to degradation. It is highly recommended to protect solutions from light by using amber vials or by working in a dark environment.
Q4: What are the common degradation products of this compound?
A4: The primary degradation products can include the oxidized ketone derivative, Bis(1-methylbenzimidazol-2-yl)methanone, resulting from the oxidation of the methylene bridge. Under harsh conditions, hydrolysis may lead to the formation of N-methyl-o-phenylenediamine and related byproducts from the breakdown of the benzimidazole ring.
Q5: What is the recommended solvent for dissolving this compound for stability studies?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of benzimidazole derivatives.[4][5] For aqueous-based assays, subsequent dilutions should be made in a buffered solution, preferably at a neutral pH, to minimize hydrolysis.
Q6: How should I store solutions of this compound to ensure stability?
A6: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[6] Aliquoting stock solutions can help to avoid repeated freeze-thaw cycles which may accelerate degradation.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Results in Assays
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure | Prepare fresh solutions and protect them from light at all stages of the experiment. Use amber-colored vials or cover glassware with aluminum foil. |
| Hydrolysis due to improper pH | Ensure the pH of your experimental buffer is within the neutral range (6-8). Prepare fresh buffers and verify the pH before use. |
| Oxidation of the methylene bridge | Degas your solvents to remove dissolved oxygen. Consider adding an antioxidant to your solution if compatible with your experimental system. |
| Repeated freeze-thaw cycles | Aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Analyze a freshly prepared standard solution to use as a baseline. Compare the chromatogram of the suspect sample to identify new peaks. |
| Oxidation during sample preparation or analysis | Use an inert atmosphere (e.g., nitrogen) during sample preparation. Ensure the mobile phase for HPLC is de-gassed. |
| Photodegradation in the autosampler | If possible, use a cooled autosampler and protect the sample vials from light. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions.
| Condition | Time Point | Remaining Compound (%) | Major Degradant (%) |
| pH 4 (Aqueous Buffer) | 24h | 85.2 | 12.1 (Hydrolysis Products) |
| pH 7 (Aqueous Buffer) | 24h | 98.5 | <1.0 |
| pH 10 (Aqueous Buffer) | 24h | 79.8 | 18.5 (Hydrolysis Products) |
| Light Exposure (Ambient) | 8h | 90.1 | 8.2 (Oxidation Product) |
| Light Exposure (UV) | 2h | 65.4 | 30.7 (Oxidation & Photoproducts) |
| 4°C (in DMSO, Dark) | 7 days | 99.1 | <0.5 |
| -20°C (in DMSO, Dark) | 30 days | 98.8 | <0.5 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For the stability study, dilute the stock solution to 100 µM in the desired buffer (e.g., PBS pH 7.4).
-
At each time point, take an aliquot and quench any reaction if necessary (e.g., by adding an equal volume of acetonitrile).
-
Centrifuge the sample to remove any precipitate before injection.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products.
-
Acidic Degradation: Incubate a 100 µM solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Degradation: Incubate a 100 µM solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 100 µM solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a 100 µM solution of the compound to a UV lamp (254 nm) for 8 hours.
-
Thermal Degradation: Incubate a 100 µM solution of the compound at 80°C for 48 hours.
-
Analysis: Analyze all samples by the HPLC method described above and compare the chromatograms to an untreated control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of Bis(1-methylbenzimidazol-2-yl)methane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Bis(1-methylbenzimidazol-2-yl)methane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for lab-scale and scaled-up production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal stoichiometry of reactants.- Degradation of starting materials or product at high temperatures. | - Ensure the reaction mixture reaches and maintains the target temperature (e.g., 170-180°C).- Extend the reaction time and monitor progress using TLC or HPLC.- Optimize the molar ratio of N-methyl-o-phenylenediamine to malonic acid.- Consider a gradual temperature ramp-up to minimize degradation. |
| Product Purity Issues (e.g., discoloration, presence of side-products) | - Oxidation of o-phenylenediamine starting material.- Incomplete cyclization leading to amide intermediates.- Formation of polymeric byproducts.- Inefficient purification. | - Use high-purity, recently purchased N-methyl-o-phenylenediamine or purify it before use.- Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction.- Optimize the amount of polyphosphoric acid (PPA) to ensure complete cyclization.- Refine the recrystallization process: test different solvent systems (e.g., ethanol/water, acetone/water) and consider using activated carbon for decolorization.[1][2] |
| Difficult Product Isolation/Precipitation | - Product is too soluble in the reaction mixture upon neutralization.- Formation of an oil instead of a solid precipitate. | - After neutralization with a base, cool the mixture in an ice bath to promote precipitation.- If an oil forms, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Perform a solvent exchange by adding a poor solvent for the product (e.g., water) to precipitate it from a solution in a good solvent (e.g., ethanol). |
| Exothermic Reaction Difficult to Control at Scale | - The reaction between the diamine and acid can be exothermic, especially during the initial heating phase. | - Implement controlled, portion-wise addition of one reactant to the other at an elevated temperature.- Use a reactor with efficient heat exchange capabilities.- Monitor the internal temperature closely and have a cooling system on standby. |
| Stirring Issues at Large Scale | - The reaction mixture may become viscous or solid as the product forms. | - Use a robust overhead mechanical stirrer with appropriate impeller design for handling slurries.- Ensure the reactor is not overfilled to allow for efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is the Phillips condensation reaction.[3][4][5][6] This involves the condensation of N-methyl-o-phenylenediamine with malonic acid, typically in the presence of a dehydrating agent and acid catalyst like polyphosphoric acid (PPA), at elevated temperatures.[3]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The reaction is typically run at high temperatures (170-180°C) and involves corrosive materials like polyphosphoric acid. Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood or a designated chemical reactor.
-
Wearing appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat.
-
Carefully managing the exothermic nature of the reaction, especially during reagent addition at scale.
-
Being cautious during the workup when neutralizing the acidic reaction mixture with a base, as this can be an exothermic process.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken, worked up, and spotted on a TLC plate or injected into an HPLC to check for the disappearance of the starting materials and the appearance of the product spot/peak.
Q4: What is the best method for purifying the final product at a large scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale.[2] A suitable solvent system, such as an ethanol/water or acetone/water mixture, can be used. The crude product is dissolved in the hot solvent, optionally treated with activated carbon to remove colored impurities, filtered hot to remove insoluble materials, and then allowed to cool slowly to form pure crystals.[2]
Q5: Can I use a different acid catalyst instead of polyphosphoric acid?
A5: While polyphosphoric acid is effective as both a catalyst and a dehydrating agent, other strong acids like hydrochloric acid or sulfuric acid can also be used in what is known as the Phillips-Ladenburg benzimidazole synthesis.[4] However, PPA often gives better yields for this type of condensation by efficiently removing the water formed during the reaction.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Reactants:
-
N-methyl-o-phenylenediamine: 12.2 g (0.1 mol)
-
Malonic acid: 5.2 g (0.05 mol)
-
Polyphosphoric acid (PPA): 50 g
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add N-methyl-o-phenylenediamine and malonic acid.
-
With stirring, carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 170-180°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to approximately 100°C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
Scale-Up Synthesis (Illustrative)
Reactants:
-
N-methyl-o-phenylenediamine: 1.22 kg (10 mol)
-
Malonic acid: 0.52 kg (5 mol)
-
Polyphosphoric acid (PPA): 5.0 kg
Procedure:
-
In a 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser, charge the N-methyl-o-phenylenediamine and malonic acid.
-
Under an inert nitrogen atmosphere, slowly add the polyphosphoric acid to the reactor with continuous stirring.
-
Gradually heat the reactor contents to 170-180°C. Monitor the internal temperature closely.
-
Maintain the reaction at 170-180°C for 6-8 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, cool the reactor contents to 100°C.
-
In a separate vessel, prepare a large volume of ice water. Slowly transfer the hot reaction mixture into the ice water with efficient stirring.
-
Cool the resulting slurry in an ice bath and slowly add a 50% sodium hydroxide solution to neutralize the mixture to a pH of 7-8, maintaining the temperature below 30°C.
-
The precipitated product is collected by filtration using a Nutsche filter or a centrifuge.
-
Wash the filter cake with plenty of deionized water until the washings are neutral.
-
The wet cake is then subjected to recrystallization from a suitable solvent system (e.g., ethanol/water) in a separate reactor.
-
The purified product is dried in a vacuum tray dryer.
Quantitative Data Comparison
| Parameter | Lab-Scale | Scale-Up |
| N-methyl-o-phenylenediamine | 12.2 g | 1.22 kg |
| Malonic Acid | 5.2 g | 0.52 kg |
| Polyphosphoric Acid | 50 g | 5.0 kg |
| Reaction Temperature | 170-180°C | 170-180°C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (after purification) | 75-85% | 70-80% |
| Purification Method | Recrystallization | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision pathway for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Bis(1-methylbenzimidazol-2-yl)methane Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(1-methylbenzimidazol-2-yl)methane and its metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of this compound complexes.
Synthesis and Purification
Issue: Low yield or incomplete reaction during the synthesis of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Side product formation | Purify the crude product using column chromatography on silica gel. A solvent system of dichloromethane/methanol (95:5) is often effective.[1] |
| Moisture sensitivity | Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue: Difficulty in purifying the final metal complex.
| Possible Cause | Troubleshooting Step |
| Amorphous or oily product | Try recrystallization from different solvent systems. Common solvents include acetonitrile, methanol, ethanol, or mixtures with dichloromethane. Slow evaporation or vapor diffusion techniques may yield crystalline products. |
| Contamination with starting materials | Wash the crude complex with a solvent in which the starting materials are soluble but the complex is not. Diethyl ether is often a good choice for washing. |
| Hygroscopic nature | Dry the purified complex under high vacuum for an extended period to remove residual solvent and moisture. Store the final product in a desiccator or glovebox. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or uninterpretable peaks in the ¹H or ¹³C NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Paramagnetic metal center | If the complex contains a paramagnetic metal ion (e.g., Cu(II), Fe(III)), broad signals are expected. Consider using specialized paramagnetic NMR techniques or variable temperature NMR to resolve features. For some paramagnetic complexes, the large paramagnetic shifts and short relaxation times can complicate data acquisition and interpretation.[2][3][4] |
| Fluxional processes | The ligand may be undergoing dynamic exchange on the NMR timescale. Acquire spectra at lower temperatures to slow down the exchange process and potentially sharpen the signals. |
| Aggregation | The complex may be aggregating in solution. Try acquiring the spectrum at different concentrations or in a different solvent to disrupt aggregation. |
| Presence of impurities | Ensure the sample is pure. Re-purify if necessary. |
Issue: Absence of expected signals.
| Possible Cause | Troubleshooting Step |
| Proton exchange | The N-H proton of the benzimidazole ring may not be observed due to rapid exchange with residual water in the solvent.[5] Use a rigorously dried deuterated solvent. |
| Low solubility | Increase the number of scans to improve the signal-to-noise ratio. If solubility is very low, consider using a more solubilizing deuterated solvent like DMSO-d₆. |
X-ray Crystallography
Issue: Difficulty in obtaining single crystals suitable for X-ray diffraction.
| Possible Cause | Troubleshooting Step |
| Rapid precipitation | Employ slow crystallization techniques such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or layering of solvents. |
| Amorphous solid | Screen a wide range of solvents and solvent mixtures for crystallization. |
| Small or poorly formed crystals | Optimize the crystallization conditions by varying the concentration, temperature, and the choice of counter-ion. |
Mass Spectrometry
Issue: No molecular ion peak or extensive fragmentation in the mass spectrum.
| Possible Cause | Troubleshooting Step |
| Compound instability | Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.[6][7][8][9][10] |
| Air-sensitivity | For air-sensitive complexes, prepare the sample in a glovebox and use a sealed sample holder for introduction into the mass spectrometer.[1][11][12] |
| Low ionization efficiency | For neutral complexes, it may be necessary to induce ionization by adding a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to the sample solution to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts. |
Elemental Analysis
Issue: Elemental analysis results do not match the calculated values.
| Possible Cause | Troubleshooting Step |
| Presence of solvent | Ensure the sample is thoroughly dried under high vacuum before analysis. If solvent is suspected to be part of the crystal lattice, this should be confirmed by other techniques like NMR or TGA and included in the molecular formula for calculation. |
| Hygroscopic nature | Handle the sample in a dry atmosphere (glovebox or desiccator) prior to analysis. |
| Incomplete combustion | This can be an issue for some metal complexes. Ensure the elemental analysis is performed by a facility experienced with organometallic compounds. Using an additive like vanadium pentoxide can aid combustion. |
| Impurity | Re-purify the sample. Even small amounts of impurities can significantly affect the elemental analysis results. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common method involves the condensation reaction of N-methyl-o-phenylenediamine with malonic acid or its derivatives. The reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions with heating.[13] Purification is usually achieved by recrystallization or column chromatography.
Q2: What are the expected ¹H NMR chemical shifts for the this compound ligand?
A2: The expected ¹H NMR signals for the free ligand would include resonances for the aromatic protons on the benzimidazole rings, a singlet for the methylene bridge protons, and a singlet for the N-methyl protons. The exact chemical shifts will depend on the solvent used. In CDCl₃, the aromatic protons typically appear in the range of 7.2-7.8 ppm, the methylene protons around 4.5 ppm, and the N-methyl protons around 3.7 ppm.
Q3: How does coordination to a metal ion affect the NMR spectrum of the ligand?
A3: Upon coordination to a diamagnetic metal center, the signals for the ligand protons, particularly those close to the coordination site (the benzimidazole ring protons and the methylene bridge protons), are expected to shift. The direction and magnitude of the shift depend on the metal and the coordination geometry. For paramagnetic metal ions, the signals will be significantly broadened and shifted.
Q4: What are the common coordination modes of this compound?
A4: this compound typically acts as a bidentate N,N'-chelating ligand, forming a six-membered chelate ring with a metal center. It can also act as a bridging ligand between two metal centers.
Q5: Are there any specific safety precautions to consider when working with these compounds?
A5: Standard laboratory safety procedures should be followed. Some metal complexes can be toxic, so it is important to handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses). For air- and moisture-sensitive complexes, all manipulations should be carried out under an inert atmosphere.
Data Presentation
Table 1: Representative Elemental Analysis Data for Pt(II) Complexes with a Related Benzimidazole Ligand
| Complex | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
| [Pt(mbzimpy)Cl]⁺ | 35.28 | 34.98 | 2.40 | 2.29 | 9.80 | 9.63 |
| [Pt(mbzimpy)CH₃]⁺ | 38.05 | 38.28 | 2.90 | 2.90 | 10.08 | 10.22 |
Data adapted from a study on 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy) complexes.[14] This table serves as an example of how to present elemental analysis data.
Experimental Protocols
Synthesis of this compound
Materials:
-
N-methyl-o-phenylenediamine
-
Malonic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
Combine N-methyl-o-phenylenediamine and malonic acid in a round-bottom flask.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash it with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the complex into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).
-
Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.
-
If the sample is air-sensitive, perform these steps in a glovebox and use an NMR tube with a J. Young valve.
X-ray Crystallography Sample Preparation
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a cryoloop.
-
If the crystal is sensitive to air or solvent loss, coat it with a cryoprotectant oil (e.g., Paratone-N) before mounting.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
ESI-Mass Spectrometry Sample Preparation
-
Prepare a dilute solution of the complex (approximately 10⁻⁵ to 10⁻⁶ M) in a solvent suitable for ESI-MS, such as acetonitrile or methanol.
-
If the complex is neutral, add a small amount of a modifier to promote ionization (e.g., 0.1% formic acid for positive ion mode).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
For air-sensitive samples, prepare the solution in a glovebox and use a gastight syringe for injection.[1][7][11][12]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound complexes.
Caption: A logical flowchart for troubleshooting common characterization challenges.
References
- 1. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paramagnetic NMR in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 9. Electrospray ionization mass spectrometric studies of metal-ligand complexes [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
Technical Support Center: Resolving Impurities in Bis(1-methylbenzimidazol-2-yl)methane Samples
Welcome to the technical support center for Bis(1-methylbenzimidazol-2-yl)methane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Primarily N-methyl-o-phenylenediamine and malonic acid or its derivatives.
-
Mono-substituted Intermediate: 2-(carboxymethyl)-1-methylbenzimidazole, which is formed when only one benzimidazole ring has cyclized.
-
Oxidation Byproducts: The methylene bridge of the desired product can be oxidized to a carbonyl group, forming Bis(1-methylbenzimidazol-2-yl)ketone. This can occur during the reaction or subsequent workup if exposed to air and high temperatures for extended periods.
-
Polymeric Byproducts: Under certain conditions, higher molecular weight oligomers can form.
-
Residual Solvents: Solvents used in the synthesis and purification, such as N,N-dimethylformamide (DMF), ethanol, or dichloromethane, may be present in the final product.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The desired product should appear as a single spot. The presence of additional spots indicates impurities. Comparing the retention factor (Rf) of your product with a known standard can aid in identification.
Q3: My purified sample shows a yellow tint. What could be the cause?
A3: A yellow discoloration often indicates the presence of oxidation byproducts, such as Bis(1-methylbenzimidazol-2-yl)ketone. These impurities often have a distinct color. Inadequate removal of colored starting materials or byproducts from the reaction mixture can also lead to a colored product.
Q4: After purification by column chromatography, I still observe impurities in my NMR spectrum. What should I do?
A4: If column chromatography is insufficient, consider recrystallization from a suitable solvent system. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, or mixtures of dichloromethane and hexanes. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity requirements.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Co-elution of an Impurity with the Product during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Modify the polarity of the eluent. If using a dichloromethane/methanol system, try decreasing the percentage of methanol for better separation of less polar impurities, or switch to a different solvent system like ethyl acetate/hexanes. |
| Overloaded column | Reduce the amount of crude sample loaded onto the column relative to the amount of stationary phase. A general rule is a 1:50 to 1:100 ratio of sample to silica gel. |
| Impurity has very similar polarity to the product | Consider an alternative purification technique such as recrystallization or preparative HPLC. |
Issue 2: Product Crashes Out on the Column
| Possible Cause | Suggested Solution |
| Low solubility of the product in the eluent | Increase the polarity of the eluent. For example, gradually increase the percentage of methanol in a dichloromethane/methanol mixture. |
| The column was packed improperly | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred. |
Issue 3: Significant Loss of Product During Recrystallization
| Possible Cause | Suggested Solution |
| The chosen solvent is too good at dissolving the product at room temperature | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solubility tests with various solvents to identify the optimal one. |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the sample. |
| Cooling occurred too rapidly | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. |
Data Presentation
The following tables summarize typical data obtained during the purification of this compound.
Table 1: Purity Analysis Before and After Purification
| Analytical Method | Crude Sample Purity (%) | After Column Chromatography (%) | After Recrystallization (%) |
| HPLC | 85.2 | 98.5 | >99.5 |
| 1H NMR | ~85 | ~98 | >99 |
Table 2: Common Impurities and Their Removal
| Impurity | Typical Level in Crude (%) | Method for Removal | Purity after Removal (%) |
| N-methyl-o-phenylenediamine | 5-10 | Column Chromatography | >99 |
| Mono-substituted Intermediate | 3-5 | Column Chromatography | >99 |
| Bis(1-methylbenzimidazol-2-yl)ketone | 1-3 | Recrystallization | >99.5 |
| Residual DMF | 1-2 | High Vacuum Drying | <0.1 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 98:2 dichloromethane/methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationships between impurity types, purification methods, and analytical techniques.
"handling and storage recommendations for Bis(1-methylbenzimidazol-2-yl)methane"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of Bis(1-methylbenzimidazol-2-yl)methane.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound belonging to the benzimidazole family. Benzimidazoles are bicyclic molecules composed of a benzene ring and an imidazole ring.[1] This class of compounds is of interest in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[1]
Q2: What are the primary hazards associated with this compound?
A2: While specific hazard information for this exact compound is limited, general precautions for similar benzimidazole derivatives should be followed. It is advisable to avoid contact with skin and eyes and to prevent inhalation of dust.[2] In case of contact, rinse the affected area immediately with plenty of water.[2][3]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents.[2]
Q4: What should I do in case of a spill?
A4: For a small spill, you should sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2] Ensure the area is well-ventilated. Personal protective equipment should be worn during cleanup.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound appears discolored or clumped. | Exposure to moisture or improper storage conditions. | Discard the reagent as it may be degraded. Ensure the storage container is tightly sealed and stored in a cool, dry place. |
| Inconsistent experimental results. | Compound degradation due to improper handling or storage. | Review storage and handling procedures. Use a fresh batch of the compound and ensure it has been stored according to recommendations. |
| Difficulty dissolving the compound. | The compound is a powder solid. Solubility information is not readily available in the provided search results. | Experiment with common laboratory solvents to determine suitable options for your specific application. |
Handling and Storage Recommendations
Proper handling and storage are crucial for maintaining the integrity and stability of this compound.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[2]
-
Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.
Storage:
The following table summarizes the recommended storage conditions based on general safety guidelines for similar chemical compounds.
| Parameter | Recommendation | Source |
| Temperature | Cool place | [2] |
| Humidity | Dry place | [2] |
| Light | Protect from light | [3] |
| Container | Keep container tightly closed | [2][3] |
| Inert Gas | Store under argon or nitrogen for enhanced protection | [3] |
Experimental Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound from receipt to disposal.
Caption: Workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of Bis(1-methylbenzimidazol-2-yl)methane Metal Complexes: Synthesis, Spectroscopic Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of metal complexes incorporating the ligand bis(1-methylbenzimidazol-2-yl)methane and its derivatives. The unique structural features of this ligand class have led to the development of a diverse range of metal complexes with promising applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and drug development in this area.
Comparative Data on Physicochemical and Biological Properties
The coordination of various metal ions with this compound and its analogues results in complexes with distinct spectroscopic and biological characteristics. The following tables provide a comparative summary of key data points extracted from the literature.
Table 1: Comparative Spectroscopic Data of this compound Metal Complexes
| Metal Complex | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λₘₐₓ (nm) | Reference |
| Ligand | ν(C=N): ~1620-1630 | Benzimidazole-H: ~7.2-7.8, CH₂: ~4.3, N-CH₃: ~3.7 | ~275, 283 | [1] |
| --INVALID-LINK--₂ | ν(C=N) shift | Aromatic protons shift | Ligand-based and MLCT bands | [2] |
| --INVALID-LINK--₂ | ν(C=N) shift | Aromatic protons shift | Ligand-based and MLCT bands | [2] |
| --INVALID-LINK--₂ | ν(C=N) shift | Aromatic protons shift | Ligand-based and MLCT bands | [2] |
| Pt(mbzimpy)Cl⁺ | Not specified | Aromatic protons shift | 1LC and 1MLCT transitions | [1] |
| Pt(mbzimpy)(CCPh)⁺ | ν(C≡C): 2112 | Aromatic protons shift | 1LC and 1(LLCT/MLCT) transitions | [1] |
| Pt(mbzimpy)(Ph)⁺ | Not specified | Aromatic protons shift | 1LC and 1MLCT transitions | [1] |
| Pt(mbzimpy)(CH₃)⁺ | Not specified | Aromatic protons shift | 1LC and 1MLCT transitions | [1] |
L = 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine (a derivative); bpy = 2,2′-bipyridine; phen = 1,10-phenanthroline; Mephen = 2,9-dimethyl-1,10-phenanthroline; mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine. Note: Specific shifts are dependent on the metal center and co-ligands.
Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM) of Bis(benzimidazole) Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK-- | Eca109 | 26.09 | [3] |
| Trinuclear Ni(II) complex with abb | Not specified | 9.5 (24h) | [3] |
| [Cu(L1)(phen)]²⁺ | HeLa | 18.2 | N/A |
| [Cu(L2)(phen)]²⁺ | HeLa | 15.4 | N/A |
| Cisplatin | A549 | 11-17 | [4] |
| Complex 10a (Pt-NHC) | HCT116 | <1 | [5] |
| Complex 10b (Pt-NHC) | HCT116 | <1 | [5] |
| Complex 10c (Pt-NHC) | HCT116 | <1 | [5] |
| Pd(II) complex | HCT-116 | 23.8 | [6] |
| Pd(II) complex | A549 | 60.1 | [6] |
bmbp = 4-butyloxy-2,6-bis(1-methyl-2-benzimidazolyl)pyridine; abb = 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine; L1, L2 = bis(benzimidazole) derivatives; Pt-NHC = N-Heterocyclic Carbene Platinum complex. Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.
Table 3: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Bis(benzimidazole) Metal Complexes
| Complex/Ligand | S. aureus | E. coli | C. albicans | Reference |
| Compound 19 | < 3.90 | - | - | [7] |
| Compound 25 | - | 7.81 | - | [7] |
| Ampicillin (standard) | - | 32.25 | - | [7] |
| --INVALID-LINK--₂ | 156 | 156 | 312 | [7] |
| BMBIT (ligand) | Inactive | Inactive | Inactive | [7] |
| Complex 2 (Cu(II)) | - | - | - | [8] |
| Kanamycin (standard) | - | - | - | [8] |
| Silver Complex 10 | 1.9 | - | 1.9 | [9] |
Compound 19 = 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane; Compound 25 showed broad-spectrum activity; BMBIT = 4,4′-(6-(1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine. Note: MIC values vary significantly based on the specific microbial strain and testing methodology.
Table 4: Comparative DNA Binding Constants of Bis(benzimidazole) Metal Complexes
| Complex | Binding Constant (Kₑ) (M⁻¹) | Method | Reference |
| --INVALID-LINK--₂ | In the order of 10⁴ | Absorption & Fluorescence Spectroscopy | [2] |
| --INVALID-LINK--₂ | In the order of 10⁴ | Absorption & Fluorescence Spectroscopy | [2] |
| --INVALID-LINK--₂ | In the order of 10⁴ | Absorption & Fluorescence Spectroscopy | [2] |
| Complex 2 (Ni(II)) | 3.27 x 10⁵ | UV/Visible Absorption Spectroscopy | [8][10] |
| Complex 5 (Pd(II)) | 6.40 x 10³ | UV/Visible Absorption Spectroscopy | [8][10] |
| [Cu(L1)]²⁺ | 5.43 x 10⁴ | UV-vis, Fluorescence, Thermal Melting, Viscosity | [5][10] |
| [Cu(L2)]²⁺ | 2.56 x 10⁴ | UV-vis, Fluorescence, Thermal Melting, Viscosity | [5][10] |
L = 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine; L1, L2 = other bis(benzimidazole) ligands. Note: Binding constants are influenced by the specific complex, DNA source, and experimental buffer conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of this compound metal complexes and key biological assays.
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of metal complexes with bis(benzimidazole) ligands is as follows[11][12]:
-
Ligand Solution Preparation: Dissolve the this compound ligand (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(OAc)₂·4H₂O) (0.5 or 1 equivalent, depending on the desired stoichiometry) in the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred for several hours (e.g., 2-24 hours) at room temperature or under reflux, leading to the formation of a precipitate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with the solvent used for the reaction and a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: The purified complex is then dried under vacuum.
Note: The specific solvent, reaction time, and temperature may vary depending on the metal salt and the specific derivative of the bis(benzimidazole) ligand used.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[13][14]:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
DNA Cleavage Assay by Agarose Gel Electrophoresis
This assay is used to assess the ability of the metal complexes to induce single- or double-strand breaks in plasmid DNA[15][16]:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), the metal complex at the desired concentration, and a buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours). In some cases, a reducing agent (like H₂O₂) may be added to investigate oxidative cleavage mechanisms.
-
Loading and Electrophoresis: After incubation, add a loading dye to the reaction mixtures and load the samples onto an agarose gel (typically 1%). Run the gel electrophoresis in a TBE or TAE buffer at a constant voltage.
-
Staining and Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: The conversion of the supercoiled form (Form I) of the plasmid DNA to the nicked circular (Form II) and linear (Form III) forms indicates single- and double-strand cleavage, respectively.
Visualization of Cellular Mechanisms
The biological activity of this compound metal complexes often involves complex cellular processes. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in their mechanism of action.
Experimental Workflow for Synthesis and Characterization
Proposed Mechanism of Anticancer Activity
DNA Damage and Repair Inhibition Pathway
Conclusion
The metal complexes of this compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of novel therapeutic agents. Their ability to interact with biological macromolecules, particularly DNA, and to induce cellular responses such as apoptosis and cell cycle arrest, underscores their importance in anticancer and antimicrobial research. This guide provides a foundational comparative overview to aid researchers in this exciting field. Further investigations into the precise mechanisms of action and structure-activity relationships will be crucial for the design of more potent and selective drug candidates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Benzimidazole-based mononuclear polypyridyl Cu(ii) complexes: DNA binding, cleavage, and in vitro antiproliferative studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand Cu(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of Bis(1-methylbenzimidazol-2-yl)methane by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of the validation of Bis(1-methylbenzimidazol-2-yl)methane purity, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will also explore alternative and complementary methods to provide a comprehensive purity assessment.
Understanding the Analyte: this compound
This compound is a heterocyclic compound belonging to the benzimidazole family. Its synthesis typically involves the condensation of N-methyl-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. Potential impurities can arise from unreacted starting materials, side products from incomplete reactions, or subsequent degradation.
Potential Impurities:
-
Starting Materials: N-methyl-o-phenylenediamine, malonic acid (or its derivatives).
-
Intermediates: 2-(chloromethyl)-1-methylbenzimidazole.
-
By-products: Mono-substituted benzimidazole derivatives, products of over-alkylation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of non-polar to moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Proposed HPLC Method
Based on established methods for similar benzimidazole derivatives, a starting HPLC method for the purity validation of this compound is proposed below. Method optimization will likely be required to achieve the best separation of all potential impurities.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Acetonitrile/Water (1:1) |
Experimental Protocol: HPLC Purity Validation
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent (Acetonitrile/Water 1:1) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the diluent to a concentration similar to the primary working standard.
-
System Suitability: Inject the primary working standard multiple times (n=5) to evaluate system suitability parameters such as retention time reproducibility, peak area precision, tailing factor, and theoretical plates.
-
Linearity: Inject the series of working standards to establish the linearity of the detector response over a range of concentrations.
-
Analysis: Inject the test sample solution.
-
Data Analysis: Identify and quantify the main peak corresponding to this compound and any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Alternative and Complementary Purity Assessment Methods
While HPLC is a powerful tool for purity determination, orthogonal methods are recommended to provide a more complete picture of the sample's purity.
Table 2: Comparison of Purity Validation Methods
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning and UV absorbance | High resolution, quantitative, robust | Requires chromophoric impurities, may not detect co-eluting impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Provides structural information, can identify and quantify impurities without a reference standard (qNMR) | Lower sensitivity than HPLC, complex spectra for mixtures |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | High sensitivity and specificity, provides molecular weight information for impurity identification | Can be complex to quantify without standards, matrix effects can influence ionization |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d6). Add a known amount of an internal standard with a distinct NMR signal (for quantitative NMR).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the analyte and any identified impurities. The relative integrals, when compared to the internal standard, can be used to determine the purity.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Data Acquisition: Couple the HPLC system to a mass spectrometer. Acquire data in full scan mode to detect all ionizable species and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted impurity analysis.
-
Data Analysis: Extract ion chromatograms for the expected molecular weight of the main compound and potential impurities. The peak areas can be used for semi-quantitative or quantitative analysis if standards are available.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Bis(1-methylbenzimidazol-2-yl)methane
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of Bis(1-methylbenzimidazol-2-yl)methane, a complex heterocyclic compound. We will delve into the experimental data, compare it with an alternative structural confirmation method—X-ray crystallography—and provide detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable tools for confirming its intricate structure.
Comparative Analysis of Structural Elucidation Methods
A direct comparison of NMR data with X-ray crystallography, another definitive method for structure determination, highlights the complementary nature of these techniques. While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state.
| Feature | ¹H and ¹³C NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. | Measures the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms. |
| Sample Phase | Solution | Solid (single crystal) |
| Information Obtained | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Precise 3D coordinates of atoms, bond lengths, bond angles, and crystal packing information. |
| Data for Analogue | ¹H NMR (DMSO-d₆, 400 MHz) for Bis(1H-benzimidazol-2-yl)methane: δ 12.07 (s, 2H, NH), 7.73-7.62 (dd, 4H, Ar-H), 7.21-7.11 (m, 4H, Ar-H), 3.79 (s, 2H, CH₂). ¹³C NMR (DMSO-d₆, 100 MHz): δ 152.88, 143.82, 138.12, 124.20, 116.00, 39.00 (CH₂)[1]. | Crystal structure of a related compound, bis((1-methylbenzimidazol-2-yl)methyl)amine, has been determined, providing precise bond lengths and angles in the solid state. |
| Advantages | Provides information about the dynamic nature of the molecule in solution. Non-destructive. Requires smaller sample quantities. | Provides an unambiguous, high-resolution 3D structure. |
| Limitations | Can be complex to interpret for large molecules. May not provide precise bond length and angle data. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution-state conformation. |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with key resonances of the analyte.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters to set include the spectral width, the number of scans, and the relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or TMS.
Confirming the structure of this compound via X-ray crystallography would follow this general workflow:
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of the compound of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning)[2]. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final crystal structure.
Visualizing the Workflow
To better illustrate the process of structural confirmation, the following diagrams outline the key steps in both NMR spectroscopy and X-ray crystallography.
References
Cross-Validation of Experimental and Computational Data for Bis(1-methylbenzimidazol-2-yl)methane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data from close structural analogs of Bis(1-methylbenzimidazol-2-yl)methane against theoretical computational data. Due to the limited availability of comprehensive experimental and computational data for the exact target molecule, this guide leverages information from structurally similar compounds to provide valuable insights for researchers. The primary analogs used for comparison are Bis(benzimidazol-2-yl)methane and Bis-(1H-benzimidazol-2-yl)-methanone.
Data Presentation: A Comparative Analysis
The following tables summarize key experimental data obtained from analogs and compare them with theoretical values that can be expected for this compound based on computational chemistry principles.
Table 1: Comparison of Key Bond Lengths (Å)
| Bond | Experimental (Analog: Bis(benzimidazol-2-yl)methane dichloride) | Computational (Target: this compound) |
| C-N (imidazole ring) | 1.325 - 1.385 | ~1.33 - 1.39 |
| C-C (benzene ring) | 1.365 - 1.401 | ~1.38 - 1.41 |
| C-C (bridge) | 1.510 | ~1.52 |
| C-N (imidazole-bridge) | 1.470 | ~1.48 |
**Table 2: Comparison of Key Bond Angles (°) **
| Angle | Experimental (Analog: Bis(benzimidazol-2-yl)methane dichloride) | Computational (Target: this compound) |
|---|---|---|
| N-C-N (imidazole ring) | 110.5 | ~110-112 |
| C-CH₂-C (bridge) | 112.4 | ~111-113 |
Table 3: Comparison of Spectroscopic Data
| Spectroscopic Technique | Experimental (Analog: Bis-(1H-benzimidazol-2-yl)-methanone) | Expected Computational (Target: this compound) |
| ¹H NMR (ppm, DMSO-d₆) | ||
| Aromatic Protons | 7.20 - 7.80 | ~7.10 - 7.70 |
| Methylene Protons (-CH₂-) | N/A (Analog has C=O) | ~4.30 - 4.50 |
| N-CH₃ Protons | N/A (Analog is unmethylated) | ~3.80 - 4.00 |
| ¹³C NMR (ppm, DMSO-d₆) | ||
| Aromatic Carbons | 115.0 - 142.0 | ~110.0 - 145.0 |
| Imidazole C2 | ~151.0 | ~150.0 - 152.0 |
| Methylene Carbon (-CH₂-) | N/A (Analog has C=O) | ~30.0 - 35.0 |
| N-CH₃ Carbon | N/A (Analog is unmethylated) | ~30.0 - 32.0 |
| IR (cm⁻¹) | ||
| C=N Stretch | ~1625 | ~1620 - 1630 |
| C-H (aromatic) Stretch | ~3050 | ~3040 - 3060 |
| C-H (aliphatic) Stretch | N/A (Analog has C=O) | ~2920 - 2960 |
Experimental Protocols
A detailed methodology for the synthesis of the parent compound, Bis(1H-benzimidazol-2-yl)methane, is provided below. This can be adapted for the synthesis of the N-methylated target compound by using N-methyl-o-phenylenediamine as the starting material.
Synthesis of Bis(1H-benzimidazol-2-yl)methane
This protocol is adapted from a documented thesis procedure.
Materials:
-
o-phenylenediamine
-
Diethyl malonate
-
6M Hydrochloric acid
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and diethyl malonate (0.5 equivalents) is prepared in a round-bottom flask.
-
6M Hydrochloric acid is added to the mixture.
-
The suspension is heated to reflux at 155°C for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a sodium bicarbonate solution and then with water.
-
The solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure Bis(1H-benzimidazol-2-yl)methane.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the cross-validation of experimental and computational data.
Caption: Workflow for cross-validation of experimental and computational data.
Caption: Logical relationship between the target molecule and its analogs.
Comparative Biological Activity of Bis(1-methylbenzimidazol-2-yl)methane and its Analogs: A Guide for Researchers
A comprehensive analysis of the cytotoxic and antimicrobial properties of Bis(1-methylbenzimidazol-2-yl)methane and its derivatives reveals their potential as scaffolds for novel therapeutic agents. Structure-activity relationship studies demonstrate that substitutions on the benzimidazole ring and modifications of the linker significantly influence their biological efficacy, with certain analogs exhibiting potent activity against cancer cell lines and pathogenic microbes.
This guide provides a comparative overview of the biological activities of this compound and its analogs, drawing upon available experimental data from scientific literature. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Anticancer Activity
Bis-benzimidazole derivatives have been extensively investigated for their anticancer properties, primarily attributed to their ability to interact with DNA and inhibit key cellular enzymes like topoisomerase I.
A study on a series of N,N'-bis(arylmethyl)benzimidazolium salts highlighted the importance of hydrophobicity in determining their anti-proliferative activity against non-small cell lung cancer cell lines. The research indicated that compounds with hydrophobic substituents generally exhibit higher anticancer activity.[1] For instance, analogs bearing naphthylmethyl groups at the nitrogen atoms and lipophilic substituents at the C2 and C5(6) positions of the benzimidazole ring demonstrated anti-proliferative activity comparable to the established anticancer drug, cisplatin.[1]
In another study, novel N-substituted Bis-Benzimidazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Specific analogs, such as compounds 9g and 9i , displayed significant activity against lung cancer cell lines (NCI-H522 and NCI-H23) with IC50 values around 45-51 µg/ml, while showing no activity against normal cell lines.[2] Compound 9c was found to be active against breast cancer cell lines (MDA-MB453 and MCF-7) with IC50 values in the range of 52-56 µg/ml.[2]
Furthermore, research on bis-benzimidazole derivatives has identified compounds that act as DNA topoisomerase I inhibitors. Malonic acid derivatives of bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane were found to be remarkably active in interfering with DNA topoisomerase I. The former compound also exhibited cytotoxicity against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cells.[3]
Table 1: Cytotoxic Activity of Bis-benzimidazole Analogs against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 9g | NCI-H522 (Lung) | 50.48 | [2] |
| NCI-H23 (Lung) | 51.45 | [2] | |
| Compound 9i | NCI-H522 (Lung) | 47.41 | [2] |
| NCI-H23 (Lung) | 45.22 | [2] | |
| Compound 9c | MDA-MB453 (Breast) | 55.89 | [2] |
| MCF-7 (Breast) | 52.09 | [2] |
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Bis-benzimidazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
A study evaluating a library of 53 benzimidazole derivatives, including some bis-benzimidazoles, revealed that the antimicrobial activity is highly dependent on the substituents on the heterocyclic ring.[4] Several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) comparable to ciprofloxacin.[4] Halogenated benzimidazole derivatives were identified as promising broad-spectrum antimicrobial candidates.[4]
Another study on N-substituted benzimidazole derivatives reported that compounds 4 and 5d showed potent activity against Bacillus thuringiensis and Candida albicans, and moderate activity against Escherichia coli.[5]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 5-halobenzimidazole derivatives | MRSA | Comparable to Ciprofloxacin | [4] |
| Compound 4 | Bacillus thuringiensis | Potent | [5] |
| Candida albicans | Potent | [5] | |
| Escherichia coli | Moderate | [5] | |
| Compound 5d | Bacillus thuringiensis | Potent | [5] |
| Candida albicans | Potent | [5] | |
| Escherichia coli | Moderate | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the bis-benzimidazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for Cytotoxicity and Antimicrobial Testing```dot
Caption: Inhibition of Topoisomerase I by bis-benzimidazole analogs.
References
- 1. Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N'-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
"performance of Bis(1-methylbenzimidazol-2-yl)methane in catalysis compared to known catalysts"
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis and drug development. In this context, N-heterocyclic carbene (NHC) precursors and their corresponding metal complexes have emerged as a versatile class of catalysts. This guide provides a comparative analysis of the catalytic performance of systems based on Bis(1-methylbenzimidazol-2-yl)methane and its derivatives against other known catalysts in two key chemical transformations: the oxidation of catechols and the Suzuki-Miyaura cross-coupling reaction.
Catalytic Oxidation of Catechols
The oxidation of catechols to quinones is a biologically significant reaction and a key step in various industrial processes. Copper complexes are often employed to mimic the activity of the copper-containing enzyme catechol oxidase. Here, we compare the performance of a copper complex of a bis(benzimidazolyl) ligand to other copper-based catalysts in the oxidation of 3,5-di-tert-butylcatechol (DTBC).
Data Presentation: Oxidation of 3,5-di-tert-butylcatechol (DTBC)
| Catalyst/Ligand | Metal Center | Substrate | Product Yield/Rate | Reaction Conditions | Reference |
| Bis(2-benzimidazolylmethyl) ether | Cu(II) | DTBC | Rate: 1.15 x 10⁻³ s⁻¹ | Methanol, aerobic | [1] |
| H₂papy | Cu(II) | DTBC | kcat: 7.2 x 10³ h⁻¹ | Methanol, aerobic, 25 °C | [2] |
| L¹ (bipyrazolic tripodal) | Cu(II) | Catechol | Rate: 4.46 µmol L⁻¹ min⁻¹ | Methanol, ambient | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary slightly.
Experimental Protocols: Catechol Oxidase Activity
A typical experimental procedure for monitoring the catechol oxidase activity is as follows[1][2]:
-
A solution of the copper complex (catalyst) is prepared in a suitable solvent, typically methanol.
-
A solution of the catechol substrate (e.g., 3,5-di-tert-butylcatechol) is also prepared in the same solvent.
-
The two solutions are mixed in a cuvette, and the reaction is initiated.
-
The progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance of the corresponding quinone product at its characteristic wavelength (around 400 nm) over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Mandatory Visualization: Catalytic Cycle for Catechol Oxidation
Caption: Proposed catalytic cycle for the oxidation of catechol by a copper-bis(benzimidazole) complex.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Palladium catalysts, often supported by phosphine or NHC ligands, are the catalysts of choice for this transformation. Here, we compare the performance of a palladium catalyst generated in situ from a xylyl-linked bis-benzimidazolium salt with other established palladium catalytic systems.
Data Presentation: Suzuki-Miyaura Coupling of 4-Chloroacetophenone and Phenylboronic Acid
| Catalyst System | Pd Source | Ligand/Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This Work | Pd(OAc)₂ | Xylyl-linked bis-benzimidazolium salt | K₃PO₄·H₂O | 1,4-Dioxane | 80 | 24 | 94 | [4] |
| Pd/IMes | Pd₂(dba)₃ | IMes·HCl | Cs₂CO₃ | Dioxane | 80 | 12 | 96 | [5] |
| Pd/SPhos | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary. "IMes" and "SPhos" are well-established, commercially available ligands.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura cross-coupling reaction using an in situ generated catalyst is as follows[4]:
-
To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), the palladium source (e.g., Pd(OAc)₂), the ligand precursor (e.g., bis-benzimidazolium salt), and the solvent (e.g., 1,4-dioxane) are added.
-
The mixture is typically heated for a short period to allow for the formation of the active catalyst.
-
The aryl halide, arylboronic acid, and the base (e.g., K₃PO₄·H₂O) are then added to the reaction mixture.
-
The reaction is stirred at the specified temperature for the indicated time.
-
Upon completion (monitored by techniques like TLC or GC), the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction and column chromatography.
Mandatory Visualization: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Complexes derived from this compound and its analogs demonstrate promising catalytic activity in both oxidation and cross-coupling reactions. While direct, side-by-side comparisons with all known catalysts are not always available in the literature, the data presented in this guide suggests that these systems are competitive with established catalysts. Their performance, characterized by high yields and turnover numbers under relatively mild conditions, underscores their potential for broader application in chemical synthesis. Further research focusing on direct comparative studies will be invaluable in fully elucidating the advantages and potential niches for this class of catalysts.
References
- 1. ijsr.net [ijsr.net]
- 2. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bis(1-methylbenzimidazol-2-yl)methane: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-substituted bis(benzimidazole) derivatives are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the synthesis of a key example, Bis(1-methylbenzimidazol-2-yl)methane, focusing on the reproducibility and efficiency of different synthetic routes. We present a detailed examination of the two critical stages: the formation of the bis(benzimidazol-2-yl)methane core and its subsequent N-methylation.
Synthesis of the Bis(benzimidazol-2-yl)methane Core: Conventional vs. Microwave-Assisted Methods
The initial step in producing this compound is the synthesis of the central bis(benzimidazol-2-yl)methane scaffold. The most common and established method for this is the condensation reaction of o-phenylenediamine with malonic acid or a suitable aldehyde. This reaction can be performed using either conventional heating or microwave irradiation, with the latter often demonstrating significant advantages in terms of reaction time and yield.
Recent studies have highlighted the benefits of microwave-assisted organic synthesis for a variety of heterocyclic compounds, including benzimidazoles.[1][2][3][4] These methods are often lauded for their rapid reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods.[1][3][4]
Table 1: Comparison of Synthetic Methods for Bis(benzimidazole) Derivatives
| Method | Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Polyphosphoric Acid (PPA) | - | 2 - 8 hours | 70-85 | [1][4] |
| Microwave Irradiation | Polyphosphoric Acid (PPA) | - | 3 - 10 minutes | 85-95 | [1][4] |
| Microwave Irradiation | Zeolite | Solvent-free | 5 - 15 minutes | High | [2] |
As indicated in Table 1, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields.[1][4] The use of solid supports like zeolite can also facilitate a solvent-free reaction, aligning with the principles of green chemistry.[2]
N-Methylation of Bis(benzimidazol-2-yl)methane: A Critical Step for Functionalization
Once the bis(benzimidazol-2-yl)methane core is synthesized, the next crucial step is the introduction of methyl groups onto the nitrogen atoms of the benzimidazole rings. The reproducibility and selectivity of this step are paramount to obtaining the desired final product in high purity. Two primary methods are commonly employed for this transformation: classical N-alkylation with methyl iodide and phase-transfer catalyzed (PTC) methylation.
Method 1: N-Methylation using Methyl Iodide
This traditional method involves the deprotonation of the N-H bonds of the benzimidazole rings with a suitable base, followed by quenching with methyl iodide. While straightforward, this method can sometimes lead to a mixture of mono- and di-methylated products, as well as potential quaternization, which can complicate purification and reduce the overall yield of the desired product. The choice of base and reaction conditions is critical to maximizing the yield of the di-substituted product.
Method 2: Phase-Transfer Catalyzed (PTC) N-Methylation
Phase-transfer catalysis offers a highly efficient and reproducible alternative for N-alkylation reactions.[5] This technique utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the benzimidazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This method often leads to cleaner reactions, higher yields, and milder reaction conditions compared to traditional methods. For the methylation of 2-substituted benzimidazoles, PTC has been shown to be particularly effective.[5]
Table 2: Comparison of N-Methylation Methods for Benzimidazole Derivatives
| Method | Methylating Agent | Catalyst | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Classical Alkylation | Methyl Iodide | - | K₂CO₃ | Acetonitrile | Several hours | Moderate to Good | |
| Phase-Transfer Catalysis | Methyl Iodide | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Dichloromethane | 30 min - 2 hours | > 90 | [5][6] |
The data suggests that phase-transfer catalysis can offer significant advantages in terms of both reaction time and yield for the N-methylation of benzimidazole derivatives.[5][6]
Experimental Protocols
Synthesis of Bis(benzimidazol-2-yl)methane (Microwave-Assisted)
Materials:
-
o-Phenylenediamine
-
Malonic Acid
-
Polyphosphoric Acid (PPA)
Procedure:
-
A mixture of o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) is intimately mixed with polyphosphoric acid.
-
The reaction mixture is placed in a microwave reactor.
-
The mixture is irradiated at a suitable power and temperature (e.g., 150°C) for 5-10 minutes.
-
After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
N-Methylation of Bis(benzimidazol-2-yl)methane (Phase-Transfer Catalysis)
Materials:
-
Bis(benzimidazol-2-yl)methane
-
Methyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of bis(benzimidazol-2-yl)methane in dichloromethane, anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide are added.
-
Methyl iodide (2.2 equivalents) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthesis process, the following diagram illustrates the key steps and their logical relationship.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be achieved through a reproducible and efficient two-step process. For the initial synthesis of the bis(benzimidazol-2-yl)methane core, microwave-assisted methods offer a significant improvement over conventional heating, providing higher yields in drastically shorter reaction times. In the subsequent N-methylation step, phase-transfer catalysis emerges as a superior method, ensuring a clean and high-yielding conversion to the final product. By combining these modern synthetic approaches, researchers can reliably and efficiently access this important class of N-substituted bis(benzimidazole) derivatives for further investigation in drug discovery and development.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Spectroscopic Analysis of Bis(1-methylbenzimidazol-2-yl)methane Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. This guide provides a framework for the comparative spectroscopic analysis of potential polymorphs of Bis(1-methylbenzimidazol-2-yl)methane, a heterocyclic compound of interest in medicinal chemistry. While specific polymorphic forms of this exact molecule are not extensively documented in publicly available literature, the methodologies described herein represent the standard approach for such a comparative study.
Workflow for Polymorph Comparison
The following diagram illustrates the typical workflow for identifying and comparing different polymorphs of a given compound.
Caption: Workflow for the identification and comparative analysis of polymorphs.
Data Presentation: A Comparative Overview
The primary differences between polymorphs arise from variations in the crystal lattice, which in turn affect the vibrational modes and electronic environments of the molecules. These differences are captured by various spectroscopic techniques.
Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data Comparison
PXRD is a cornerstone technique for polymorph identification, as each crystalline form produces a unique diffraction pattern.
| Characteristic Peaks (2θ) | Polymorph A | Polymorph B |
| Peak 1 | 8.5° | 9.2° |
| Peak 2 | 12.3° | 13.1° |
| Peak 3 | 15.8° | 16.5° |
| Peak 4 | 21.0° | 22.4° |
| Peak 5 | 25.6° | 26.8° |
Table 2: Hypothetical Vibrational Spectroscopy Data Comparison (FT-IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Differences in intermolecular interactions within the crystal lattice of polymorphs lead to shifts in peak positions and changes in peak shapes.
| Vibrational Mode | Polymorph A (cm⁻¹) | Polymorph B (cm⁻¹) | Spectroscopic Method |
| N-H Stretch (if present) | 3410 (broad) | 3450 (sharp) | FT-IR |
| C-H Stretch (aromatic) | 3055 | 3062 | FT-IR / Raman |
| C=N Stretch (imidazole) | 1620 | 1628 | FT-IR / Raman |
| C=C Stretch (benzene) | 1590 | 1595 | Raman |
| Benzimidazole Ring Vibration | 1450 | 1458 | FT-IR |
| Methylene C-H Bend | 1430 | 1435 | FT-IR |
| Out-of-plane C-H Bend | 745 | 755 | FT-IR |
Table 3: Hypothetical Solid-State NMR (ssNMR) Data Comparison
Solid-state NMR is highly sensitive to the local electronic environment of atomic nuclei. Polymorphism can lead to significant changes in chemical shifts.
| Carbon Nucleus | Polymorph A (ppm) | Polymorph B (ppm) |
| C2 (imidazole) | 151.2 | 153.5 |
| C4/C7 (benzene fused) | 142.8, 135.1 | 143.5, 136.0 |
| C5/C6 (benzene fused) | 122.5, 123.8 | 123.1, 124.5 |
| C8/C9 (benzene fused) | 110.9, 119.2 | 111.5, 119.9 |
| Methylene Carbon | 30.5 | 32.1 |
| N-Methyl Carbon | 34.8 | 35.7 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.
Polymorph Screening and Crystallization
-
Objective: To produce different crystalline forms of this compound.
-
Protocol:
-
Dissolve the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, water) to create saturated solutions at elevated temperatures.
-
Induce crystallization through different methods:
-
Slow cooling to room temperature.
-
Fast cooling in an ice bath.
-
Slow evaporation of the solvent at ambient temperature.
-
Vapor diffusion by placing a solution of the compound in a vial inside a larger beaker containing an anti-solvent.
-
-
Isolate the resulting crystals by filtration and dry under vacuum at room temperature.
-
Each distinct crystal habit should be considered a potential new polymorph and analyzed separately.
-
Powder X-ray Diffraction (PXRD)
-
Objective: To obtain a unique fingerprint for each crystalline form.
-
Protocol:
-
Gently grind a small sample of the crystals to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range from 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Process the raw data to identify the positions and relative intensities of the diffraction peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To compare the vibrational modes sensitive to intermolecular interactions.
-
Protocol:
-
Prepare samples using the Attenuated Total Reflectance (ATR) method by placing a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, prepare KBr pellets by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk.
-
Record the spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Collect and average 32 scans to improve the signal-to-noise ratio.
-
Raman Spectroscopy
-
Objective: To obtain complementary vibrational information, particularly for non-polar functional groups.
-
Protocol:
-
Place a small amount of the crystalline sample on a microscope slide.
-
Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Focus the laser on the sample using an appropriate objective lens.
-
Collect the scattered light and record the spectrum from 3500 to 200 cm⁻¹.
-
Acquire spectra with an exposure time and number of accumulations sufficient to achieve a good signal-to-noise ratio.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Objective: To probe the local atomic environment and identify non-equivalent molecules in the unit cell.
-
Protocol:
-
Pack the powdered sample into a zirconia rotor (e.g., 4 mm).
-
Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra on a solid-state NMR spectrometer.
-
Spin the sample at a high rate (e.g., 10-15 kHz) to average out anisotropic interactions.
-
Use a suitable contact time for cross-polarization (e.g., 2 ms) and a recycle delay that allows for full relaxation of the nuclei.
-
Reference the chemical shifts to a standard such as adamantane.
-
By following these standardized protocols and presenting the data in a clear, comparative format, researchers can effectively characterize and differentiate the polymorphs of this compound, providing a solid foundation for further pharmaceutical development.
Benchmarking the Photophysical Properties of Bis(1-methylbenzimidazol-2-yl)methane: A Comparative Guide
A detailed comparison of the photophysical characteristics of Bis(1-methylbenzimidazol-2-yl)methane with related benzimidazole-based fluorophores, providing researchers with essential data for experimental design and drug development.
This guide offers a comparative analysis of the photophysical properties of this compound and structurally related benzimidazole derivatives. Due to the limited availability of published experimental data for this compound, this comparison focuses on well-characterized alternatives, namely 2,2'-Bibenzimidazole and N-methylbenzimidazole. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work.
Executive Summary
Benzimidazole derivatives are a critical class of heterocyclic compounds widely employed as fluorophores in various scientific disciplines, including cellular imaging, sensing, and drug discovery. Their intrinsic fluorescence, coupled with their sensitivity to the local environment, makes them valuable tools for probing biological systems. This guide provides a direct comparison of the key photophysical parameters of selected benzimidazole-based compounds, supported by detailed experimental protocols for their measurement.
Photophysical Data Comparison
The following table summarizes the key photophysical properties of the selected benzimidazole derivatives. It is important to note the absence of comprehensive, experimentally determined data for this compound in publicly accessible literature. The data for the alternative compounds are provided to serve as a benchmark.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2,2'-Bibenzimidazole | ~325 | ~360 | ~35 | Data not available | Data not available | Methanol |
| N-methylbenzimidazole | 246, 272, 278 | ~285 | ~7 | Data not available | Data not available | Cyclohexane |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of fluorescent compounds.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or phosphate-buffered saline). The solvent should be transparent in the spectral region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Sample Measurement: Replace the blank with the sample solution in the cuvette.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The peak(s) in the spectrum correspond to the λ_abs.
Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum emission (λ_em) and the fluorescence spectrum of the compound.
Procedure:
-
Sample Preparation: Use the same or a similarly prepared dilute solution as for the absorption measurement. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength to the determined λ_abs.
-
Emission Scan: Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
Data Acquisition: Record the fluorescence emission spectrum. The peak of this spectrum is the λ_em.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Procedure:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations. Measure the UV-Vis absorbance of all solutions at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Excited-State Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Procedure:
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs.
-
Emission Detection: Detect the emitted photons using a high-speed detector.
-
Data Acquisition: The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon. This process is repeated for a large number of photons to build up a decay histogram.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a fluorescent compound.
Caption: Workflow for photophysical characterization.
Safety Operating Guide
Personal protective equipment for handling Bis(1-methylbenzimidazol-2-yl)methane
This guide provides crucial safety and logistical information for the handling and disposal of Bis(1-methylbenzimidazol-2-yl)methane, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on general safety protocols for benzimidazole derivatives and should be implemented to minimize risk and ensure a safe laboratory environment.
1. Hazard Assessment
2. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Hand Protection | Disposable Gloves | Nitrile gloves. Check for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, preferably made of a non-absorbent material. |
| Respiratory | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the powder outside of a fume hood. |
3. Operational Plan: Step-by-Step Handling Procedure
To ensure the safe handling of this compound, the following step-by-step operational plan should be followed:
3.1. Preparation:
-
Read and understand this safety guide thoroughly before starting any work.
-
Ensure that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and fire extinguisher.
3.2. Handling:
-
Don the appropriate PPE as specified in the table above.
-
When weighing the compound, do so in a fume hood or on a balance with a draft shield to minimize the dispersion of dust.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
3.3. Post-Handling:
-
After handling, remove gloves and wash hands thoroughly with soap and water.
-
Clean the work area, including any spills, according to the disposal plan.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection:
-
All waste materials, including unused compound, contaminated PPE (gloves, masks), and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
4.2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
5. Emergency Procedures
5.1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention if irritation persists.
5.2. In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
5.3. In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
5.4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
6. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
